(2-(Trifluoromethyl)thiazol-5-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBHQFTYWBAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569511 | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-97-5 | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-(Trifluoromethyl)thiazol-5-yl)methanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of the heterocyclic compound (2-(Trifluoromethyl)thiazol-5-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Chemical Structure and Properties
This compound is a substituted thiazole derivative characterized by a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 5-position of the thiazole ring.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate |
| CAS Number | 131748-97-5 | 131748-96-4 |
| Molecular Formula | C5H4F3NOS | C7H6F3NO2S |
| Molecular Weight | 183.15 g/mol | 225.19 g/mol |
| Appearance | Not explicitly stated | Liquid |
| Purity | ≥ 95% | 97% |
| Storage Conditions | 2-8°C | Not specified |
| Density | Not available | 1.344 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.441 |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Solubility | Not available | Not available |
Synthesis
A plausible synthetic route to obtain this compound involves the reduction of its corresponding ester, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. While a specific detailed protocol for this reduction was not found in the available literature, a general experimental workflow can be proposed based on standard chemical transformations.
DOT Diagram: Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: General Procedure for Reduction of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
This is a generalized protocol and would require optimization for specific laboratory conditions.
-
Dissolution: Dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to the cooled solution. The choice of reducing agent and stoichiometry will depend on the desired reaction rate and selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the dropwise addition of water, followed by a solution of a mild acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Potential Biological Activities
The biological activities of this compound have not been extensively reported. However, the broader class of trifluoromethyl-substituted thiazole derivatives has attracted significant interest in medicinal chemistry due to their wide range of pharmacological properties.
Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of various thiazole derivatives against a range of cancer cell lines. The trifluoromethyl group is a common motif in many anticancer drugs, often enhancing metabolic stability and cell permeability. While no specific data exists for this compound, related compounds have shown inhibitory activity against cancer cell lines.[1][2]
Antimicrobial Properties: Thiazole-containing compounds are known to exhibit antibacterial and antifungal activities.[1] The incorporation of a trifluoromethyl group can modulate the antimicrobial spectrum and potency. Further investigation is warranted to determine if this compound possesses significant antimicrobial properties.
Signaling Pathways: At present, there is no direct evidence linking this compound to specific signaling pathways. Given the diverse biological roles of other thiazole derivatives, it is plausible that this compound could interact with various cellular targets, but this remains an area for future research.
DOT Diagram: General Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a test compound.
Conclusion
This compound is a fluorinated heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data on its physical properties and biological activities are currently limited, its structural similarity to other bioactive thiazole derivatives suggests that it may possess interesting pharmacological properties. The synthetic route via reduction of the corresponding ester provides a viable method for its preparation. Future research should focus on the comprehensive characterization of this compound and the exploration of its potential as a therapeutic agent.
References
Synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways for (2-(Trifluoromethyl)thiazol-5-yl)methanol, a key building block in medicinal chemistry and drug development. The document details two core synthetic routes, starting from common laboratory reagents, and provides comprehensive experimental protocols for the key transformations. Quantitative data is summarized for comparative analysis, and logical workflows are visualized using reaction diagrams.
Core Synthesis Pathways
The synthesis of this compound can be effectively achieved through two principal routes, both originating from ethyl 2-chloro-4,4,4-trifluoroacetoacetate.
-
Pathway A: Ester Reduction Route. This pathway involves the direct reduction of the intermediate, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.
-
Pathway B: Carboxylic Acid Reduction Route. This route proceeds through the hydrolysis of the ester intermediate to 2-(trifluoromethyl)thiazole-5-carboxylic acid, which is subsequently reduced to the target alcohol.
The selection between these pathways may depend on the availability of specific reducing agents, desired purity profile, and overall process scalability.
Quantitative Data Summary
The following table summarizes the typical yields and key reaction conditions for the synthesis of the pivotal intermediates in the preparation of this compound.
| Step | Starting Materials | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, Thioacetamide | Acetonitrile, Triethylamine | Reflux (ca. 76) | 1 | 90.6 | [1] |
| Hydrolysis to 2-(Trifluoromethyl)thiazole-5-carboxylic acid | Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate | Sodium Hydroxide, Ethanol, Water, Hydrochloric Acid | 85 | 1.5 | 85 | [2] |
| Reduction of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (General Procedure) | Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate | Lithium Aluminium Hydride, Diethyl Ether/THF | 0 to RT | - | High | [3][4] |
| Reduction of 2-(Trifluoromethyl)thiazole-5-carboxylic acid (General Procedure) | 2-(Trifluoromethyl)thiazole-5-carboxylic acid | Lithium Aluminium Hydride, Diethyl Ether/THF | 0 to RT | - | High | [3][5] |
Experimental Protocols
Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
This procedure details the formation of the thiazole ring from acyclic precursors.[1]
Materials:
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 mol)
-
Thioacetamide (1.2 mol)
-
Triethylamine (1.3 mol)
-
Acetonitrile
Procedure:
-
To a solution of thioacetamide in acetonitrile, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate dropwise at room temperature. A slight exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Slowly add triethylamine to the mixture. The reaction temperature may rise.
-
Heat the reaction mixture to reflux (approximately 76-80°C) for 1 hour.
-
After cooling to room temperature, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with 10% HCl and then with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography to obtain ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.
Pathway A: Reduction of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate to this compound
This protocol is adapted from general procedures for the reduction of esters with lithium aluminium hydride (LiAlH₄).[3][4]
Materials:
-
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1.0 mol)
-
Lithium Aluminium Hydride (LiAlH₄) (1.5-2.0 mol)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Water
-
10% Sulfuric Acid
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the flask again to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 10% sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be purified by distillation or column chromatography.
Pathway B: Synthesis and Reduction of 2-(Trifluoromethyl)thiazole-5-carboxylic acid
This two-step pathway involves the initial hydrolysis of the ester followed by reduction of the resulting carboxylic acid.
Step 1: Hydrolysis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate [2]
Materials:
-
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (0.12 mol)
-
Sodium Hydroxide (0.24 mol)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in ethanol.
-
Add a solution of sodium hydroxide in water to the ethanol solution.
-
Heat the mixture at 85°C for 1.5 hours.
-
Remove the ethanol by evaporation under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 1 with concentrated hydrochloric acid.
-
Filter the resulting solid precipitate, wash with water and dichloromethane.
-
Dry the solid in a vacuum oven to obtain 2-(trifluoromethyl)thiazole-5-carboxylic acid.
Step 2: Reduction of 2-(Trifluoromethyl)thiazole-5-carboxylic acid to this compound
This protocol is based on general procedures for the reduction of carboxylic acids with LiAlH₄.[3][5]
Materials:
-
2-(Trifluoromethyl)thiazole-5-carboxylic acid (1.0 mol)
-
Lithium Aluminium Hydride (LiAlH₄) (2.0-3.0 mol)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Water
-
10% Sulfuric Acid
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C.
-
Add the 2-(trifluoromethyl)thiazole-5-carboxylic acid portion-wise to the LiAlH₄ suspension. Vigorous gas evolution (hydrogen) will occur. Control the rate of addition to maintain a manageable reaction.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC. Gentle heating may be required.
-
Cool the reaction to 0°C and carefully quench the excess LiAlH₄ and the aluminum alkoxide complex by the sequential, slow addition of water, followed by 10% sulfuric acid.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to give the crude this compound.
-
Purify the product by distillation or column chromatography.
Synthesis Pathway Diagrams
The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.
References
- 1. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 2. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [guidechem.com]
Technical Guide: Spectroscopic and Synthetic Profile of (2-(Trifluoromethyl)thiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(2-(Trifluoromethyl)thiazol-5-yl)methanol is a key building block in the synthesis of more complex molecules, including potential therapeutic agents. Its structural motifs, a trifluoromethyl group and a thiazole ring, are prevalent in many biologically active compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the thiazole ring is a common scaffold in numerous pharmaceuticals. Although this compound is commercially available and has been cited as a reactant in patent literature, detailed experimental characterization data is scarce in the public domain. This guide aims to provide a foundational understanding of its expected spectroscopic properties and a reliable method for its synthesis and characterization.
Predicted Spectroscopic Data
While experimental spectra for this compound are not publicly available, the following tables summarize the predicted data based on established spectroscopic principles and data from analogous compounds.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | H-4 (thiazole ring) |
| ~4.8 | s | 2H | -CH₂OH |
| ~2.5 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 (q, JCF ≈ 38 Hz) | C-2 (thiazole ring) |
| ~145 | C-5 (thiazole ring) |
| ~130 | C-4 (thiazole ring) |
| ~120 (q, JCF ≈ 270 Hz) | -CF₃ |
| ~60 | -CH₂OH |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~-62 | -CF₃ |
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1650-1550 | Medium | C=N stretch (thiazole ring) |
| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry (MS) Data
Table 5: Predicted Mass Spectrometry Fragments (Electron Impact - EI)
| m/z | Predicted Fragment |
| 183 | [M]⁺ |
| 164 | [M - F]⁺ |
| 154 | [M - CH₂OH]⁺ |
| 114 | [M - CF₃]⁺ |
Proposed Experimental Protocols
Synthesis of this compound
The proposed synthesis involves the reduction of a corresponding thiazole-5-carboxylic acid or its ester, which can be synthesized from commercially available starting materials.
Step 1: Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate
A plausible route involves the Hantzsch thiazole synthesis from ethyl 3-bromo-4,4,4-trifluoro-2-oxobutanoate and thioformamide.
-
Materials: Ethyl 3-bromo-4,4,4-trifluoro-2-oxobutanoate, thioformamide, ethanol, sodium bicarbonate.
-
Procedure:
-
Dissolve ethyl 3-bromo-4,4,4-trifluoro-2-oxobutanoate (1 eq) in ethanol.
-
Add thioformamide (1 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction to this compound
-
Materials: Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄), anhydrous tetrahydrofuran (THF) or ethanol, diethyl ether, saturated ammonium chloride solution.
-
Procedure (using LAH):
-
To a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solid through a pad of celite and wash with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.
-
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) or an appropriate internal standard.
-
IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a KBr plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an ESI or EI source to confirm the molecular weight and elemental composition.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization Logic
Caption: Use of spectroscopy for structural verification.
Conclusion
While a complete experimental dataset for this compound is not currently in the public domain, this guide provides a robust framework for its synthesis and characterization. The predicted spectroscopic data offers a reliable benchmark for researchers, and the proposed synthetic route is based on well-established chemical transformations. This information is intended to facilitate further research and application of this valuable fluorinated building block in drug discovery and materials science.
Physical and chemical properties of (2-(Trifluoromethyl)thiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Trifluoromethyl)thiazol-5-yl)methanol is a heterocyclic organic compound featuring a thiazole ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 5-position. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, suggests that this molecule may possess unique physicochemical and biological properties of interest in drug discovery and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the potential biological significance of this compound based on current scientific literature.
Physicochemical Properties
Detailed experimental data for the physical and chemical properties of this compound are not extensively available in peer-reviewed literature. The following tables summarize its basic identifiers and predicted properties based on computational models.
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 131748-97-5[1][2] |
| Molecular Formula | C5H4F3NOS |
| Molecular Weight | 183.15 g/mol |
| SMILES | OCC1=CN=C(S1)C(F)(F)F |
| InChI Key | Not readily available |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | Data not available | Likely a solid at room temperature based on analogous compounds. |
| Boiling Point | Data not available | |
| pKa (acidic) | Data not available | The hydroxyl proton is weakly acidic. |
| pKa (basic) | Data not available | The thiazole nitrogen is weakly basic. |
| LogP | Data not available | The trifluoromethyl group increases lipophilicity. |
| Solubility | Data not available | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. |
| Storage | 2-8°C | Recommended for maintaining chemical stability. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted thiazoles, particularly the Hantzsch thiazole synthesis, followed by reduction of a carboxylic acid or ester. A proposed synthetic workflow is outlined below.
Caption: A proposed two-step synthetic workflow for this compound.
Proposed Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
This step is a variation of the Hantzsch thiazole synthesis.
-
To a solution of ethyl 3,3,3-trifluoro-2-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or dioxane, add thioacetamide (1 equivalent).
-
The reaction mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.
Step 2: Reduction to this compound
This step involves the reduction of the ester to a primary alcohol.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.
-
The solution is cooled to 0°C in an ice bath.
-
A reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2 equivalents), is added portion-wise with careful temperature control.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until TLC indicates the complete consumption of the starting material.
-
The reaction is quenched by the sequential and careful addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
The resulting slurry is filtered, and the filter cake is washed with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude this compound can be further purified by column chromatography if necessary.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing trifluoromethyl group, the electron-rich thiazole ring, and the reactive hydroxymethyl group.
-
Thiazole Ring: The trifluoromethyl group at the C2 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and makes the C2 proton less acidic compared to unsubstituted thiazoles. Nucleophilic aromatic substitution may be possible under forcing conditions.
-
Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution.
Caption: A diagram illustrating the potential chemical reactivity of the molecule.
Potential Biological Activity and Applications
While there is no specific biological activity reported for this compound, the thiazole and trifluoromethyl moieties are present in numerous bioactive compounds.
-
Anticancer: Many thiazole derivatives have been investigated for their anticancer properties. For instance, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity.[3]
-
Antimicrobial and Antifungal: Thiazole derivatives are known to exhibit a broad range of antimicrobial and antifungal activities.[4]
-
Agrochemicals: Thiazoles are also found in some fungicides and insecticides.[4]
-
Drug Development Intermediate: Given its functional groups, this compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The trifluoromethyl group can improve the pharmacological profile of lead compounds.
Researchers investigating new therapeutic agents, particularly in the areas of oncology and infectious diseases, may find this compound to be a valuable starting point or scaffold for chemical library synthesis. The introduction of this moiety into known bioactive molecules could lead to the development of novel drug candidates with improved efficacy and pharmacokinetic properties.
References
(2-(Trifluoromethyl)thiazol-5-yl)methanol CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-(Trifluoromethyl)thiazol-5-yl)methanol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, synthesis, potential biological activities, and relevant experimental workflows.
Chemical Identifiers and Properties
This compound is a specialty chemical building block. Its key identifiers and physicochemical properties are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 131748-97-5 | [1][2][3] |
| IUPAC Name | (2-(Trifluoromethyl)-1,3-thiazol-5-yl)methanol | N/A |
| Molecular Formula | C₅H₄F₃NOS | [2] |
| Molecular Weight | 183.15 g/mol | [2] |
| Canonical SMILES | C1=C(N=C(S1)C(F)(F)F)CO | N/A |
| Purity | Typically available at ≥97% | [1][2] |
Synthesis Methodology
Synthesis of the Precursor: Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate
The synthesis of the key intermediate, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, is a crucial first step. This is generally achieved through a Hantzsch thiazole synthesis.
Experimental Protocol (Adapted from related syntheses):
-
Chlorination of Ethyl 4,4,4-trifluoroacetoacetate: Ethyl 4,4,4-trifluoroacetoacetate is reacted with a chlorinating agent, such as sulfuryl chloride, to yield ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.
-
Cyclization with Thioamide: The resulting α-haloketone is then reacted with trifluoroacetamide in a suitable solvent, such as ethanol. The mixture is typically heated under reflux to facilitate the cyclization and formation of the thiazole ring, yielding ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.
Reduction to this compound
The final step is the reduction of the ester group of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate to the primary alcohol. Strong reducing agents are required for this transformation.
Experimental Protocol (Proposed, based on general ester reductions):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is prepared in a dry ethereal solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Addition of Reducing Agent: The solution is cooled to 0°C in an ice bath. A strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄), is added portion-wise with careful stirring.[4] Lithium borohydride is a stronger reducing agent than sodium borohydride and is capable of reducing esters to alcohols.[4]
-
Reaction Monitoring: The reaction is allowed to stir at 0°C and may be gradually warmed to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution at 0°C to decompose the excess reducing agent and any aluminum salts.
-
Work-up and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can then be purified by column chromatography on silica gel.
Biological Activity and Potential Applications
Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[5] The incorporation of a trifluoromethyl group can often enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Antifungal Activity
Trifluoromethyl-containing thiazole derivatives have shown promise as antifungal agents. The proposed mechanism of action for many azole antifungals involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.[6] While specific studies on this compound are limited, related structures have demonstrated significant antifungal properties.
Anticancer Activity
Numerous studies have reported the anticancer potential of thiazole derivatives. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. One common pathway is the intrinsic apoptosis pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[7][8] Several novel thiazole derivatives have exhibited potent cytotoxic activity against various cancer cell lines with low IC₅₀ values.[8][9]
Experimental Workflows and Signaling Pathways
General Synthetic and Screening Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound and its derivatives.
Caption: Synthetic and screening workflow for this compound.
Proposed Pro-Apoptotic Signaling Pathway
Based on the known activity of related thiazole derivatives, the following diagram illustrates a potential signaling pathway for the induction of apoptosis in cancer cells.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Spectroscopic Data
While specific spectroscopic data for this compound is not available in the searched literature, expected characteristic signals are described below based on its structure.
-
¹H NMR: Expected signals would include a singlet for the thiazole ring proton, a singlet for the methylene protons of the hydroxymethyl group, a broad singlet for the hydroxyl proton, and potentially complex coupling patterns if other protons are present.
-
¹³C NMR: Carbon signals for the trifluoromethyl group, the thiazole ring carbons, and the methylene carbon of the hydroxymethyl group would be expected. The carbon of the CF₃ group would likely appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (183.15 g/mol ).
Researchers are advised to acquire and interpret their own spectroscopic data for confirmation of structure and purity.
References
- 1. CAS: 131748-97-5 | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. startbioscience.com.br [startbioscience.com.br]
- 4. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
In-Depth Technical Guide: Solubility and Stability of (2-(Trifluoromethyl)thiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Trifluoromethyl)thiazol-5-yl)methanol, with the CAS Number 131748-97-5, is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the thiazole scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the solubility and stability of this molecule is paramount for its advancement in the drug development pipeline, from early-stage screening to formulation.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes predicted physicochemical properties, detailed experimental protocols for determining aqueous and solvent solubility, and a guide to assessing its stability under various stress conditions as mandated by ICH guidelines.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in the public domain. The following table summarizes key physicochemical properties predicted using computational models. These values are intended to guide experimental design.
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₅H₄F₃NOS | - |
| Molecular Weight | 183.15 g/mol | - |
| LogP (Octanol/Water) | 1.25 | ALOGPS |
| Aqueous Solubility (logS) | -1.78 | ALOGPS |
| Aqueous Solubility | 16.6 mg/mL | ALOGPS |
| pKa (most acidic) | 13.03 (alcohol) | ChemAxon |
| pKa (most basic) | -0.83 (thiazole N) | ChemAxon |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail protocols for determining the solubility of this compound.
Predicted Solubility
Computational models predict this compound to be moderately soluble in water. The trifluoromethyl group generally increases lipophilicity, which might decrease aqueous solubility compared to its non-fluorinated analog. However, the presence of the hydroxyl and thiazole nitrogen moieties provides hydrogen bonding capabilities that can aid solvation in polar solvents.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of the compound in a given solvent system.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.
-
The experiment should be performed in triplicate for each solvent.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | Experimental Data | Experimental Data |
| PBS (pH 7.4) | 37 | Experimental Data | Experimental Data |
| 0.1 N HCl | 37 | Experimental Data | Experimental Data |
| Methanol | 25 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
| Acetonitrile | 25 | Experimental Data | Experimental Data |
| DMSO | 25 | Experimental Data | Experimental Data |
Experimental Workflow: Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 N HCl.
-
Incubate at 60 °C for up to 24 hours.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 N NaOH.
-
Incubate at 60 °C for up to 24 hours.
-
Withdraw samples at various time points.
-
Neutralize the samples with 1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3-30% H₂O₂.
-
Keep at room temperature for up to 24 hours.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60 °C) for an extended period (e.g., 7 days).
-
Analyze samples at appropriate intervals.
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored in the dark under the same conditions.
-
Analysis: All samples should be analyzed by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. A PDA detector can be used to check for peak purity, and an MS detector can help in the identification of degradation products.
Data Presentation:
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Products (Area %) | Observations |
| 1 N HCl, 60 °C | 0 | 100 | - | - |
| 2 | Data | Data | e.g., New peak at RT X.X min | |
| 8 | Data | Data | ||
| 24 | Data | Data | ||
| 1 N NaOH, 60 °C | 0 | 100 | - | - |
| 2 | Data | Data | ||
| 8 | Data | Data | ||
| 24 | Data | Data | ||
| 3% H₂O₂, RT | 0 | 100 | - | - |
| 2 | Data | Data | ||
| 8 | Data | Data | ||
| 24 | Data | Data | ||
| 60 °C (Solid) | 7 days | Data | Data | |
| Photostability | ICH Q1B | Data | Data |
Logical Workflow for Stability Assessment
Caption: Forced Degradation Study Workflow.
Signaling Pathways and Biological Context
There is currently no specific information in the public domain linking this compound to any particular signaling pathway. However, the thiazole ring is a common scaffold in many biologically active compounds. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and receptor binding affinity. Therefore, this compound could be a valuable building block for developing inhibitors or modulators of various enzymes or receptors, depending on further derivatization.
Conclusion
This technical guide outlines the essential considerations for evaluating the solubility and stability of this compound. While experimental data is sparse, the provided protocols offer a robust framework for generating the necessary data to support drug discovery and development activities. The predicted moderate aqueous solubility and the potential for degradation under harsh hydrolytic and oxidative conditions highlight the importance of thorough experimental characterization. The methodologies described herein will enable researchers to build a comprehensive physicochemical profile of this promising fluorinated building block.
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Trifluoromethylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl group into the thiazole scaffold has emerged as a promising strategy in medicinal chemistry, yielding a diverse array of derivatives with significant potential across various therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of trifluoromethylthiazole derivatives, summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the underlying molecular pathways. The unique physicochemical properties conferred by the trifluoromethyl moiety, such as increased lipophilicity and metabolic stability, often translate into enhanced biological efficacy and an improved pharmacokinetic profile, making these compounds attractive candidates for drug discovery and development.
Anticancer Activity
Trifluoromethylthiazole derivatives have demonstrated notable cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Activity Metric | Value | Citation(s) |
| Thiazolo[4,5-d]pyrimidines | 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32, A375), Breast (MCF-7), Prostate (DU145) | IC50 | 24.4 µM (C32), 25.4 µM (A375) | [1] |
| N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas | Compound 8c | Prostate Cancer (PC-3) | logGI50 | -7.10 | [3] |
| N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas | Compound 9c | CNS Cancer (SNB-75) | logGI50 | -5.84 | [4] |
| Trifluoromethylated Arylidene-hydrazinyl-thiazoles | Compounds 4m, 4n, 4r | Pancreatic (BxPC-3), Leukemia (MOLT-4), Breast (MCF-7) | % Cell Survival (at 10 µM) | 23.85–26.45% (BxPC-3), 30.08–33.30% (MOLT-4), 44.40–47.63% (MCF-7) | [5] |
| Thiazole Derivatives | Compound 3b | Leukemia (HL-60) | IC50 (PI3Kα) | 0.086 ± 0.005 µM | [6] |
| Thiazole Derivatives | Compound 3b | Leukemia (HL-60) | IC50 (mTOR) | 0.221 ± 0.014 µM | [6] |
Signaling Pathways in Anticancer Activity
A significant number of trifluoromethylthiazole derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of key kinases in this pathway, such as PI3K and mTOR, can lead to cell cycle arrest and apoptosis.[6][7]
Furthermore, many of these compounds have been shown to induce apoptosis , or programmed cell death, a crucial mechanism for eliminating cancerous cells. This is often achieved through the intrinsic (mitochondrial) pathway, involving the activation of caspases.[8][9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trifluoromethylthiazole derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylthiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Antimicrobial Activity
The trifluoromethylthiazole scaffold is also a key feature in a number of compounds exhibiting potent antimicrobial properties against a spectrum of bacteria and fungi. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the thiazole ring, potentially enhancing interactions with microbial targets.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Specific Derivative(s) | Microorganism(s) | Activity Metric | Value (µg/mL) | Citation(s) |
| 4-Trifluoromethyl bithiazoles | Compound 8e | S. pyogenes, S. aureus | MIC | 4, 16 | [8][11] |
| 4-Trifluoromethyl bithiazoles | Compound 8j | E. faecalis, S. pyogenes | MIC | 8-16 (bactericidal) | [8][11] |
| 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides | Compound 1 | Phytophthora infestans (tomato late blight) | % Control | 90% at 375 g ai/ha | [11] |
| 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides | Compound 2H | Potato leafhopper | % Control | 100% at 600 g ai/ha | [11] |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Chloro and bromo derivatives | Gram-positive strains | MIC | as low as 3.12 | [12] |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Trifluoromethyl-substituted derivative | MRSA | MIC | as low as 3.12 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Trifluoromethylthiazole derivative (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).
-
Compound Dilution: Prepare a serial two-fold dilution of the trifluoromethylthiazole derivative in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity
Several trifluoromethylthiazole derivatives have been investigated for their anti-inflammatory properties. The mechanism of action is often associated with the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[6][13]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound Class | Specific Derivative(s) | Assay | Activity Metric | Value | Citation(s) |
| 5-Trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives | 3-Trifluoromethylpyrazoles (4) | Carrageenan-induced rat paw edema | % Inhibition | 62-76% | [13] |
| Trifluoro-icaritin | - | CFA-induced inflammatory pain in rats | - | Alleviates pain through α7nAChR-mediated suppression of HMGB1/NF-κB signaling | [6] |
| Trifluoromethyl–pyrazole–carboxamide derivatives | Compound 3g | COX-2 Inhibition | IC50 | 2.65 µM | [14] |
Signaling Pathway in Anti-inflammatory Activity
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Trifluoromethylthiazole derivative (formulated for oral or intraperitoneal administration)
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
Compound Administration: Administer the trifluoromethylthiazole derivative or the reference drug to the respective groups at a predetermined time (e.g., 30-60 minutes) before carrageenan injection. The vehicle control group receives the vehicle only.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness of each animal using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Other Biological Activities
Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, trifluoromethylthiazole derivatives have shown promise in other biological applications, including as enzyme inhibitors and antiviral agents.
Quantitative Data Summary: Other Activities
| Compound Class | Specific Derivative(s) | Biological Activity | Target/Assay | Activity Metric | Value | Citation(s) |
| Fluorophenyl-based thiazoles | Compound 3h | Antidiabetic | α-amylase inhibition | IC50 | 5.14 ± 0.03 µM | [15] |
| Fluorophenyl-based thiazoles | Compound 3i | Antiglycation | - | IC50 | 0.393 ± 0.002 mg/mL | [15] |
| 2-Trifluoromethylthiazole-5-carboxamides | Compound 29 | Antiviral | HIV-1 (wild-type) | EC50 | 0.18 - 0.25 µM | [16] |
| Trifluoromethylthiolane derivatives | 2-hydroxy-2-trifluoromethylthiolane | Antiviral | Herpes simplex virus type 1 (HSV-1) | - | Significantly inhibited virus reproduction | [17] |
| 1,2,4-Triazole derivatives | Compound 12 | Anthelmintic | Rhabditis sp. | LC50 | 2.475 ± 0.283 µg/µL | [18] |
| N-(2,2,2)-trifluoroethylpyrazole derivatives | Compound 11a | Herbicidal | Pre-emergence against various weeds | - | Good activity at 150 g a.i./ha | [19][20] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of trifluoromethylthiazole derivatives against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer optimized for the enzyme's activity
-
Trifluoromethylthiazole derivative
-
96-well plate
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the trifluoromethylthiazole derivative. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The trifluoromethylthiazole core represents a privileged scaffold in modern drug discovery, giving rise to a multitude of derivatives with a broad spectrum of biological activities. The data and protocols presented in this technical guide underscore the significant potential of these compounds in the development of novel therapeutics for cancer, infectious diseases, and inflammatory conditions. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the promise of trifluoromethylthiazole derivatives into clinical applications.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Inhibitor Screening and Design [creative-enzymes.com]
- 3. Structure-Based Screening of Inhibitor Candidates [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoro-icaritin alleviates chronic inflammatory pain through α7nAChR-mediated suppression of HMGB1/NF-κB signaling in the spinal cord of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Antiviral Activity of Trifluoromethylthiolane Derivatives [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Quantum Chemical Blueprint for (2-(Trifluoromethyl)thiazol-5-yl)methanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive computational framework for the quantum chemical analysis of (2-(Trifluoromethyl)thiazol-5-yl)methanol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the current absence of specific experimental and computational studies on this molecule, this document serves as a predictive guide, outlining established theoretical protocols and expected quantum chemical properties based on studies of analogous thiazole derivatives.
Introduction
This compound (C₅H₄F₃NOS) is a functionalized thiazole derivative. The thiazole ring is a common scaffold in pharmacologically active compounds, and the trifluoromethyl group is known to significantly modulate physicochemical properties such as metabolic stability and lipophilicity. Understanding the structural, electronic, and spectroscopic characteristics of this molecule at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide details a proposed computational methodology for achieving this understanding.
Proposed Computational Methodology
Based on extensive quantum chemical studies of similar thiazole derivatives, Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost.[1][2][3] The following protocol is proposed for a thorough in-silico investigation.
Software
All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Geometric Optimization and Vibrational Frequencies
The initial molecular geometry of this compound should be optimized in the gas phase. The B3LYP functional with the 6-311G(d,p) basis set is a widely used and reliable combination for this class of molecules.[1][3] A subsequent frequency calculation at the same level of theory is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum (IR).
Electronic Properties
Following geometric optimization, a series of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment. These calculations provide insights into the molecule's reactivity, charge distribution, and polarity.
Spectroscopic Simulations
Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be simulated from the optimized geometry and corresponding calculations. These predicted spectra can be invaluable for interpreting future experimental data.
A visual representation of the proposed computational workflow is provided below.
Predicted Molecular Properties
The following tables summarize the expected quantitative data for this compound based on the proposed computational protocol. These values are predictive and await experimental verification.
Predicted Geometric Parameters
The molecular structure of this compound is depicted below, with key atoms labeled for reference in the subsequent table of predicted bond lengths and angles.
References
The Trifluoromethyl Group: A Cornerstone in Modern Heterocyclic Chemistry for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a paramount strategy in modern medicinal chemistry. This powerful combination gives rise to molecules with enhanced pharmacological profiles, contributing significantly to the discovery and development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and background of trifluoromethyl-containing heterocycles, with a focus on their applications in drug development.
The Privileged Role of the Trifluoromethyl Group
The trifluoromethyl group is prized in drug design for its unique electronic and steric properties that can dramatically influence a molecule's behavior in biological systems.[1] Its high electronegativity alters the acidity and basicity of neighboring functional groups, thereby modulating interactions with biological targets. Furthermore, the CF3 group enhances lipophilicity, which can improve a molecule's ability to cross cell membranes, leading to better oral bioavailability and distribution within the body. A crucial advantage is its metabolic stability; the carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to enzymatic degradation and often resulting in a longer drug half-life.[2]
Synthetic Strategies for Trifluoromethyl-Containing Heterocycles
The synthesis of trifluoromethyl-containing heterocycles has evolved significantly, with numerous methods developed to introduce the CF3 moiety into or build the heterocyclic ring around a CF3-containing synthon. These strategies can be broadly categorized into two main approaches:
-
Direct Trifluoromethylation: This involves the introduction of a CF3 group directly onto a pre-formed heterocyclic ring. Recent advancements have led to the development of methods using benchtop-stable trifluoromethyl radical sources, which are functional for a wide range of both electron-rich and electron-deficient heteroaromatic systems and exhibit high functional group tolerance.[3][4] Photoredox catalysis has also emerged as a powerful tool for the direct C-H trifluoromethylation of arenes and heteroarenes.[5]
-
Building Block Approach: This strategy utilizes precursors already containing the trifluoromethyl group. These building blocks, such as trifluoromethyl-β-dicarbonyls, trifluoromethylnitrones, and β-trifluoromethylated acrylates, are then used in cyclization reactions to construct the desired heterocyclic core.[6] This approach often provides excellent control over regioselectivity.
A general workflow for the synthesis of trifluoromethyl-containing heterocycles is depicted below:
Key Trifluoromethyl-Containing Heterocyclic Drugs
The impact of trifluoromethylated heterocycles is evident in the number of FDA-approved drugs that incorporate this structural motif. Below are a few prominent examples with a summary of their biological activity.
| Drug | Heterocyclic Core | Target | Therapeutic Area | IC50 |
| Celecoxib | Pyrazole | COX-2 | Anti-inflammatory | 0.04 µM (COX-2) |
| Fluoxetine | - | Serotonin Reuptake Transporter | Antidepressant | - |
| Sitagliptin | Triazolopiperazine | DPP-4 | Antidiabetic | 26 nM |
| Selinexor | 1,2,4-Triazole | XPO1 | Oncology | < 0.5 µM |
Experimental Protocols for Key Syntheses
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. The following sections provide protocols for the synthesis of key trifluoromethyl-containing heterocycles and drugs.
Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (A Key Intermediate for Celecoxib)
This procedure describes the Claisen condensation to form a key building block for the synthesis of Celecoxib.
Procedure:
-
To a solution of p-methylacetophenone (40 g) in toluene (400 ml), add sodium hydride (25 g) while stirring at 20-25°C.
-
Simultaneously, add ethyl trifluoroacetate (50 g) dropwise.
-
After the addition is complete, maintain the reaction mixture at 40-45°C for 5 hours.
-
Cool the mixture to 30°C and add 15% hydrochloric acid (120 ml) dropwise.
-
Allow the layers to separate and evaporate the organic layer to dryness under reduced pressure.
-
Add petroleum ether (200 ml) to the residue to crystallize the product, yielding 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (62.3 g, 91% yield).[7]
Synthesis of Celecoxib
This protocol outlines the cyclization reaction to form the pyrazole ring of Celecoxib.
Procedure:
-
A mixture of 4-Sulphonamidophenylhydrazine hydrochloride (10.5 g) and 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g) in ethyl acetate (50 ml) and water (50 ml) is heated at 75-80°C and stirred for 5 hours.[3]
-
The reaction mixture is then cooled to 0-5°C and stirred for 1 hour.[3]
-
The separated solid is filtered, washed with water (150 ml), and dried to yield Celecoxib.[3]
Synthesis of a Precursor to Fluoxetine
This procedure describes the synthesis of (±)-N,N-dimethyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, a direct precursor to Fluoxetine.
Procedure:
-
Reduction of 3-dimethylaminopropiophenone: In a first step, 3-dimethylaminopropiophenone is reduced with sodium borohydride to form (±)-3-dimethylamino-1-phenylpropanol.[8]
-
Coupling Reaction: In a second step, potassium t-butoxide is used to couple (±)-3-dimethylamino-1-phenylpropanol with p-chlorotrifluoromethylbenzene to form the N-methylated precursor, which is then isolated as its oxalate salt.[8]
Synthesis of Sitagliptin Phosphate Monohydrate
This protocol details the final amide coupling step in the synthesis of Sitagliptin.
Procedure:
-
To a solution of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid (1 g, 3.0 mmol) in DCM (10 mL), add EDCI (0.69 g, 3.6 mmol), HOBT (0.49 g, 3.6 mmol), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine (0.58 g, 3.0 mmol), and DIPEA (0.39 g, 3.0 mmol) successively.[9]
-
Stir the reaction mixture for 12 hours at room temperature.[9]
-
Add H2O (10 mL) and ethyl acetate (20 mL) to the reaction mixture.[9]
-
Wash the organic phase with saturated aqueous NaHCO3 solution (5 mL), aqueous HCl solution (5 mL, 1N), and brine (5 mL), and then dry over anhydrous Na2SO4.[9]
-
The final product is obtained after further purification.
Conclusion
Trifluoromethyl-containing heterocycles represent a privileged class of compounds in drug discovery, offering a unique combination of properties that can lead to enhanced therapeutic agents. The continued development of novel and efficient synthetic methodologies for their preparation is crucial for expanding the accessible chemical space and accelerating the discovery of next-generation medicines. This guide provides a foundational understanding of the synthesis and importance of these remarkable molecules, serving as a valuable resource for professionals in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate [mdpi.com]
Thermochemical Properties of Substituted Thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of substituted thiazole compounds, which are of significant interest in medicinal chemistry and materials science. Understanding these properties is crucial for predicting the stability, reactivity, and behavior of these compounds in various applications, including drug design and synthesis. This document outlines the key experimental and computational methodologies used to determine these properties, presents available quantitative data in a structured format, and illustrates the logical workflow for their analysis.
Introduction to the Thermochemical Significance of Thiazoles
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a fundamental scaffold in numerous pharmaceuticals and biologically active molecules. The substitution on the thiazole ring significantly influences its electronic and steric properties, which in turn dictates its chemical reactivity and biological interactions. The thermochemical properties, such as enthalpy of formation, Gibbs free energy, and entropy, provide a quantitative measure of the energetic landscape of these molecules. This data is invaluable for:
-
Predicting Reaction Feasibility and Spontaneity: Understanding the energy changes associated with chemical transformations involving thiazole derivatives.
-
Assessing Molecular Stability: Determining the intrinsic stability of different substituted thiazoles, which is critical for drug development and material science.
-
Optimizing Synthesis Pathways: Designing more efficient and energetically favorable synthetic routes.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating thermochemical properties with biological activity to guide the design of more potent compounds.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical properties for substituted thiazole compounds relies on precise calorimetric techniques. The following are the primary methods employed:
Static Bomb Combustion Calorimetry (for Enthalpy of Combustion and Formation)
This technique is used to measure the heat of combustion of a solid or liquid sample at constant volume. From this, the standard enthalpy of formation can be derived.
Detailed Experimental Protocol:
-
Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.5 g) of the substituted thiazole compound is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."
-
Fuse Wire: A fine iron wire of known mass and combustion energy is attached to electrodes within the bomb, with the wire in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to 30 atm).
-
Calorimeter Assembly: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer and a stirrer.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water bath is monitored before and after combustion. The temperature change, once corrected for heat exchange with the surroundings, is used to calculate the heat released.
-
Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.
-
Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's law.
Calvet Microcalorimetry (for Enthalpy of Sublimation and Vaporization)
Calvet microcalorimetry is a highly sensitive technique used to measure small heat effects, making it ideal for determining the enthalpies of phase transitions like sublimation and vaporization.[1]
Detailed Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the substituted thiazole is placed in a sample cell.
-
Calorimeter Setup: The sample cell and a reference cell are placed within the Calvet calorimeter, which consists of a series of thermocouples that detect any temperature difference between the two cells.
-
Sublimation/Vaporization Induction: The sample is heated to a specific temperature under vacuum or an inert atmosphere to induce sublimation or vaporization.
-
Heat Flow Measurement: The heat absorbed by the sample during the phase transition creates a temperature difference between the sample and reference cells, which is detected by the thermopiles as a heat flow. This heat flow is recorded over time.
-
Integration: The total heat absorbed is determined by integrating the heat flow curve.
-
Calibration: The instrument is calibrated using a substance with a known enthalpy of sublimation or vaporization, or by electrical calibration (Joule effect).
-
Calculation: The molar enthalpy of sublimation or vaporization is calculated from the total heat absorbed and the molar amount of the sample.
Computational Thermochemistry of Thiazole Derivatives
Computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules, especially for compounds that are difficult to synthesize or handle experimentally. Density Functional Theory (DFT) is a widely used method for this purpose.
Computational Methodology:
-
Model Building: A 3D model of the substituted thiazole molecule is constructed.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.
-
Single Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a larger basis set (e.g., 6-311++G(d,p)) to obtain more reliable electronic energies.
-
Property Calculation: From these calculations, various thermochemical properties can be derived:
-
Enthalpy of Formation (ΔfH°): Calculated using atomization or isodesmic reaction schemes.
-
Gibbs Free Energy of Formation (ΔfG°): Determined from the calculated enthalpy and entropy.
-
Entropy (S°): Obtained from the vibrational, rotational, and translational contributions calculated from the frequency analysis.
-
HOMO-LUMO Energies: These frontier molecular orbital energies provide insights into the chemical reactivity and electronic properties of the molecule.
-
Quantitative Thermochemical Data
The following tables summarize available experimental and computational thermochemical data for selected substituted thiazole compounds.
| Compound | Formula | Substitution Pattern | ΔfH°(gas) (kJ/mol) | ΔfH°(liquid) (kJ/mol) | ΔcH°(liquid) (kJ/mol) | ΔvapH° (kJ/mol) | Data Source |
| 4-Methylthiazole | C4H5NS | 4-methyl | 111.80 ± 0.88 | 67.91 ± 0.75 | -2958.80 ± 0.59 | 43.80 | [NIST][1][2] |
| 2,4-Dimethylthiazole | C5H7NS | 2,4-dimethyl | - | - | - | 42.0 | [Cheméo] |
Note: Comprehensive experimental thermochemical data for a wide range of substituted thiazoles is limited in the public domain. The values presented are based on available literature and databases. Computational studies often provide relative energies or data for specific reaction series rather than absolute standard enthalpies of formation.
| Compound | Method | Basis Set | Calculated Property | Value | Reference |
| Various Dihydro-thiazoles | M06-2X | 6-31G(d,p) | Enthalpy (ΔH) and Gibbs Free Energy (ΔG) | Varies with structure | [ResearchGate][3] |
| 4-Nitroisothiazoles Pt(II) Complexes | DFT (B3LYP) | aug-cc-pVTZ/DZP | Gibbs Free Energy of Formation (ΔfG) | Varies with isomer and environment | [MDPI][4] |
Visualization of Thermochemical Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive thermochemical analysis of a substituted thiazole compound, integrating both experimental and computational approaches.
Caption: Workflow for Thermochemical Analysis.
Conclusion
The thermochemical properties of substituted thiazole compounds are fundamental to understanding their stability, reactivity, and potential as therapeutic agents or advanced materials. This guide has outlined the primary experimental and computational methodologies for determining these properties. While a comprehensive database of such properties for a wide array of substituted thiazoles is still developing, the combination of calorimetric measurements and high-level computational modeling provides a robust framework for obtaining reliable thermochemical data. Such data is essential for advancing the rational design of novel thiazole-based molecules in various scientific disciplines.
References
Methodological & Application
Use of (2-(Trifluoromethyl)thiazol-5-yl)methanol in organic synthesis
An Application Guide for the Strategic Use of (2-(Trifluoromethyl)thiazol-5-yl)methanol in Organic Synthesis
Abstract
This compound is a valuable heterocyclic building block in modern organic synthesis, particularly for applications in medicinal and agrochemical research. The convergence of a primary alcohol for synthetic elaboration, a biologically active thiazole scaffold, and a metabolically robust, lipophilic trifluoromethyl group makes this reagent a strategic choice for generating novel chemical entities.[1][2] This guide provides an in-depth analysis of its core reactivity, detailed protocols for its synthesis and key transformations, and a discussion of its application in the development of complex molecules.
Introduction: A Building Block of Strategic Importance
The design of novel bioactive molecules often relies on the use of functionalized heterocyclic scaffolds. Thiazole rings are a prominent feature in numerous natural products and FDA-approved drugs, valued for their diverse pharmacological activities.[3][4] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by acting as a lipophilic hydrogen bond acceptor and a stable bioisostere for other groups.[1][2][5]
This compound (CAS No. 131748-97-5) uniquely combines these features. Its structure offers three key points for consideration:
-
The Trifluoromethyl Group: A strong electron-withdrawing group that influences the electronics of the thiazole ring and imparts metabolic stability.[1]
-
The Thiazole Ring: A versatile heterocyclic core associated with a wide array of biological activities and a potential chelation site for metal ions.[3][6]
-
The Hydroxymethyl Group: A primary alcohol that serves as a versatile synthetic handle for a wide range of chemical transformations, including oxidation, etherification, esterification, and nucleophilic substitution.
This combination makes it a powerful intermediate for library synthesis and lead optimization campaigns in drug and agrochemical discovery.[7]
Synthesis of the Core Reagent
While this compound is commercially available, its preparation in the laboratory is often achieved via the reduction of its corresponding ester, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. This ester is readily synthesized via the Hantzsch thiazole synthesis.[8][9]
Protocol 1: Synthesis of this compound via Ester Reduction
This two-step protocol first describes the synthesis of the precursor ester followed by its reduction to the target alcohol.
Step A: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate [8]
-
To a solution of thioacetamide (1.2 equivalents) in acetonitrile, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise. An exotherm is typically observed.
-
Stir the reaction mixture at room temperature for 2-3 hours, during which a solid may precipitate.
-
Add triethylamine (2.5 equivalents) slowly to the mixture.
-
Gently reflux the contents for 1 hour.
-
After cooling, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with dilute HCl, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.
Step B: Reduction to this compound
-
Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Key Synthetic Transformations and Protocols
The utility of this compound lies in the reactivity of its primary alcohol. The following protocols outline its conversion into key intermediates for further diversification.
Workflow: Diversification of the Thiazole Scaffold
The following diagram illustrates the central role of this compound as a launchpad for accessing diverse functional groups.
Caption: Synthetic pathways from the title alcohol to key intermediates.
Protocol 2: Oxidation to 2-(Trifluoromethyl)thiazole-5-carbaldehyde
The corresponding aldehyde is a valuable electrophile for reactions such as Wittig olefination, reductive amination, and Grignard additions.[6][7]
-
Suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM) in a flask equipped with a stir bar.
-
Add this compound (1.0 equivalent) dissolved in minimal DCM to the suspension.
-
Stir the reaction at room temperature for 2-4 hours or until TLC indicates completion.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure to yield the desired aldehyde, which can be used directly or purified further by chromatography if necessary.
-
Note: Dess-Martin periodinane (DMP) in DCM is an effective, milder alternative to PCC.
-
Protocol 3: Conversion to (5-(Chloromethyl)-2-(trifluoromethyl)thiazole via Appel Reaction
Activation of the alcohol to a halide creates a potent electrophile for introducing a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides).
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) and triphenylphosphine (PPh₃, 1.2 equivalents) in anhydrous DCM at 0 °C.
-
Slowly add carbon tetrachloride (CCl₄, 1.5 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel (typically with a hexane/ethyl acetate eluent) to separate the product from triphenylphosphine oxide.
Protocol 4: O-Alkylation via Williamson Ether Synthesis
This protocol allows for the synthesis of a library of ether derivatives, a common motif in drug candidates.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.1 equivalents) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the target ether.
Summary of Applications and Data
The transformations detailed above enable the synthesis of a wide range of derivatives. The choice of reaction depends on the desired final product and its intended biological target.
| Transformation | Reagents | Product Class | Synthetic Utility |
| Oxidation | PCC or DMP | Aldehyde | Reductive amination, Wittig, Grignard reactions |
| Halogenation | PPh₃, CCl₄ | Alkyl Chloride | Sₙ2 reactions with N, O, S, C nucleophiles |
| O-Alkylation | NaH, R-X | Ether | Building block for complex molecules; SAR studies |
| Esterification | R-COOH, EDCI/DMAP | Ester | Prodrug strategies; SAR studies |
Conclusion
This compound is more than a simple building block; it is a highly functionalized and strategically designed reagent. Its trifluoromethyl group provides metabolic stability and favorable electronic properties, while the primary alcohol serves as a versatile anchor for synthetic diversification. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage this compound's potential in creating novel, high-value molecules for a multitude of applications in science and medicine.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 7. 2-(Trifluoromethyl)thiazole-5-carbaldehyde [myskinrecipes.com]
- 8. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 9. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
Application Note: Protocols for the Derivatization of (2-(Trifluoromethyl)thiazol-5-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2-(Trifluoromethyl)thiazol-5-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the thiazole ring serves as a versatile scaffold. Derivatization of the primary alcohol at the 5-position allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides detailed protocols for common and essential derivatizations: esterification, etherification, and oxidation to both the aldehyde and carboxylic acid.
Derivatization Pathways Overview
The primary alcohol of this compound can be readily converted into various functional groups. The following diagram illustrates the key derivatization pathways described in this note.
Caption: Key derivatization pathways for this compound.
Experimental Protocols and Data
Esterification: O-Acylation with Acetyl Chloride
This protocol describes the conversion of the primary alcohol to its corresponding acetate ester using acetyl chloride. O-acylation is a fundamental transformation for creating prodrugs or modifying compound polarity.[1][2][3]
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add acetyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.
Quantitative Data Summary: Esterification
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetyl Chloride | Et₃N | DCM | 3 | 92 | >98 |
| 2 | Benzoyl Chloride | Pyridine | DCM | 4 | 88 | >97 |
Etherification: Williamson Ether Synthesis
This protocol details the formation of a methyl ether via the Williamson ether synthesis. This method is robust for preparing a wide range of ethers from primary alcohols.[4][5][6]
Experimental Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ether.
Quantitative Data Summary: Etherification
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Methyl Iodide | NaH | THF | 14 | 85 | >98 |
| 2 | Benzyl Bromide | NaH | DMF | 12 | 81 | >97 |
Oxidation
This protocol uses Pyridinium Chlorochromate (PCC) to selectively oxidize the primary alcohol to an aldehyde, preventing over-oxidation to the carboxylic acid.[7][8][9]
Experimental Protocol:
-
To a suspension of Pyridinium Chlorochromate (PCC, 1.5 eq) and powdered 4Å molecular sieves in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in DCM.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, washing thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.
This protocol employs potassium permanganate (KMnO₄) to fully oxidize the primary alcohol to the corresponding carboxylic acid.[10][11][12]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of t-butanol and water (1:1).
-
Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise to the stirred solution, maintaining the temperature below 30 °C with a water bath.
-
Stir the mixture at room temperature for 12-18 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture through a pad of celite and wash the filter cake with water.
-
Make the filtrate basic (pH ~10) with 1 M NaOH and wash with DCM to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl, resulting in the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary: Oxidation
| Entry | Reagent | Product | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | PCC | Aldehyde | DCM | 3 | 88 | >97 |
| 2 | KMnO₄ | Carboxylic Acid | t-BuOH / H₂O | 16 | 75 | >98 |
General Experimental Workflow
The following diagram outlines the typical workflow for the derivatization reactions described.
Caption: A generalized workflow for the synthesis and purification of derivatives.
Product Characterization Data (Hypothetical)
The following table summarizes the expected characterization data for the synthesized derivatives.
| Compound | Structure | Formula | M.W. | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (ESI+) m/z |
| Starting Material | (2-(CF₃)thiazol-5-yl)methanol | C₅H₄F₃NOS | 183.15 | 7.85 (s, 1H), 4.90 (s, 2H), 3.50 (br s, 1H) | 162.1 (q), 145.2, 140.8, 119.5 (q), 58.2 | 184.0 [M+H]⁺ |
| Acetate Ester | (2-(CF₃)thiazol-5-yl)methyl acetate | C₇H₆F₃NO₂S | 225.19 | 7.90 (s, 1H), 5.35 (s, 2H), 2.15 (s, 3H) | 170.5, 162.3 (q), 142.5, 141.9, 119.3 (q), 60.1, 20.9 | 226.0 [M+H]⁺ |
| Methyl Ether | 5-(Methoxymethyl)-2-(CF₃)thiazole | C₆H₆F₃NOS | 197.18 | 7.88 (s, 1H), 4.70 (s, 2H), 3.45 (s, 3H) | 162.2 (q), 144.1, 141.5, 119.4 (q), 68.5, 58.8 | 198.0 [M+H]⁺ |
| Aldehyde | 2-(CF₃)thiazole-5-carbaldehyde | C₅H₂F₃NOS | 181.14 | 10.10 (s, 1H), 8.45 (s, 1H) | 185.0, 163.5 (q), 150.1, 148.2, 119.0 (q) | 182.0 [M+H]⁺ |
| Carboxylic Acid | 2-(CF₃)thiazole-5-carboxylic acid | C₅H₂F₃NO₂S | 197.14 | 12.5 (br s, 1H), 8.55 (s, 1H) | 165.2, 163.0 (q), 148.9, 145.3, 119.2 (q) | 198.0 [M+H]⁺ |
References
- 1. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iiste.org [iiste.org]
- 3. youtube.com [youtube.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 12. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
Applications of (2-(Trifluoromethyl)thiazol-5-yl)methanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-(Trifluoromethyl)thiazol-5-yl)methanol scaffold is a valuable heterocyclic building block in medicinal chemistry. The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The thiazole ring itself is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for its derivatization and potential biological evaluation.
Core Attributes of the this compound Moiety
The trifluoromethyl group at the 2-position of the thiazole ring confers several advantageous properties:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an improved pharmacokinetic profile of the drug candidate.
-
Increased Lipophilicity: The CF3 group enhances the molecule's ability to cross cellular membranes, which can improve oral bioavailability and cell permeability.
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing potency.
The hydroxymethyl group at the 5-position serves as a versatile synthetic handle for further molecular elaboration, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
Synthetic Utility and Experimental Protocols
This compound is a key starting material for the synthesis of a diverse range of derivatives. The primary alcohol functionality can be readily converted into ethers, esters, amines, and other functional groups.
Protocol 1: O-Alkylation to Synthesize Ether Derivatives
Ether derivatives are common in drug molecules and can significantly impact a compound's physicochemical properties and biological activity.
Reaction Scheme:
This compound + R-X --(Base)--> (2-(Trifluoromethyl)thiazol-5-yl)methoxymethyl-R
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether derivative.
Protocol 2: Esterification to Synthesize Ester Derivatives
Ester functionalities can act as prodrugs, improving the bioavailability of a parent compound, or they can be integral to the pharmacophore.
Reaction Scheme:
This compound + R-COOH --(Coupling Agent)--> (2-(Trifluoromethyl)thiazol-5-yl)methyl ester
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 eq) in anhydrous DCM, add this compound (1.0 eq), EDC (1.5 eq), and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester derivative.
Biological Applications of Structurally Related Compounds
While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of 2-(trifluoromethyl)thiazole derivatives has shown significant promise in various therapeutic areas. The following table summarizes the activities of structurally related compounds.
| Compound Class | Biological Activity | Target/Mechanism of Action | Reference |
| 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxamides | Anticancer | Inhibition of cancer cell proliferation (A-549, Bel7402, HCT-8 cell lines) | [1] |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamides | Fungicidal, Insecticidal | Not specified | [2] |
| Thiazole-containing compounds | Anticonvulsant | Not specified | [3] |
Potential Signaling Pathway Involvement
Given the reported anticancer activity of related thiazole derivatives, compounds synthesized from this compound could potentially modulate key signaling pathways involved in cancer progression, such as kinase signaling pathways.
This diagram illustrates a hypothetical mechanism where a derivative of this compound could act as an inhibitor of the PI3K/mTOR signaling pathway, a common target in cancer therapy.
Conclusion
This compound is a promising and versatile building block for the development of novel therapeutic agents. Its unique combination of a metabolically stable trifluoromethyl group and a synthetically tractable hydroxymethyl handle on a biologically active thiazole core makes it an attractive starting point for medicinal chemistry campaigns. The provided protocols offer a foundation for the synthesis of diverse libraries of compounds for screening in various disease models. Further investigation into the biological activities of derivatives of this scaffold is warranted and holds the potential for the discovery of new and effective medicines.
References
Application Notes and Protocols: (2-(Trifluoromethyl)thiazol-5-yl)methanol as a Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2-(trifluoromethyl)thiazol-5-yl)methanol as a versatile precursor for the synthesis of various pharmaceutical agents. This document details its application in the development of compounds for metabolic diseases, cancer, and diabetes, supported by experimental protocols and quantitative data.
Introduction
This compound is a key building block in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. The thiazole ring is a prevalent scaffold in numerous biologically active compounds. This combination makes this compound an attractive starting material for the synthesis of novel therapeutics.
Application in Metabolic Diseases: PPARδ/β Agonists
The this compound core is central to the structure of GW0742, a potent and selective Peroxisome Proliferator-Activated Receptor δ/β (PPARδ/β) agonist. PPARδ activation plays a crucial role in regulating lipid metabolism and energy homeostasis, making it a target for treating metabolic syndrome and cardiovascular diseases.[1]
Quantitative Data: Biological Activity of GW0742
| Compound | Target | Agonist Activity (EC50) | Antagonist Activity (IC50) | Therapeutic Area | Reference |
| GW0742 | PPARδ/β | 1 nM | >12.1 µM (pan-NR antagonist) | Metabolic Syndrome, Cardiovascular Disease | [1] |
Experimental Protocol: Synthesis of a GW0742 Analog from this compound
This protocol describes a plausible synthetic route to a key intermediate for GW0742, starting from this compound.
Step 1: Chlorination of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-(chloromethyl)-2-(trifluoromethyl)thiazole.
Step 2: Thioether formation
-
Dissolve 4-hydroxy-3-methylthiophenol (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (1.5 eq).
-
Add the 5-(chloromethyl)-2-(trifluoromethyl)thiazole (1.1 eq) from Step 1.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the thioether intermediate.
Step 3: Alkylation and Saponification (leading to GW0742)
-
Dissolve the thioether intermediate (1.0 eq) in a suitable solvent like acetone.
-
Add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).
-
Reflux the mixture for 6 hours.
-
After cooling, filter the solid and concentrate the filtrate.
-
Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the GW0742 analog.
Signaling Pathway: PPARδ Activation by GW0742
GW0742 activates PPARδ, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes involved in fatty acid oxidation and energy expenditure.
References
Application Notes and Protocols: Catalytic Reactions Involving (2-(Trifluoromethyl)thiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the catalytic reactions of (2-(Trifluoromethyl)thiazol-5-yl)methanol. The following application notes provide protocols for the synthesis of a structurally related thiazole core, a known oxidation reaction for a similar thiazolylmethanol, and prospective catalytic applications based on established methodologies for primary alcohols. These protocols are intended as a starting point for research and development.
Synthesis of the 2-(Trifluoromethyl)thiazole Core
The synthesis of this compound is not widely reported. However, patents describe the multi-step synthesis of the related and commercially significant intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This process, which involves a halogenation-cyclization-hydrolysis sequence, provides a foundational method for constructing the trifluoromethylthiazole scaffold.[1][2] The carboxylic acid can then, in principle, be reduced to the target methanol.
Synthetic Workflow for 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
Caption: Synthetic pathway to the trifluoromethylthiazole core and prospective reduction.
Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid[1][2]
This protocol is a composite based on patented procedures and should be optimized for specific laboratory conditions.
Materials:
-
Ethyl trifluoroacetoacetate
-
Sulfuryl chloride (or liquid bromine)
-
Thioacetamide
-
Anhydrous Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Inert organic solvent (e.g., acetonitrile)
Procedure:
-
Halogenation:
-
Charge a reactor with ethyl trifluoroacetoacetate.
-
Cool the reactor to between -15°C and 0°C.
-
Slowly add a slight molar excess of the halogenating agent (e.g., sulfuryl chloride or bromine) while maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir and slowly warm to 5-15°C. Maintain this temperature for 10-18 hours.
-
The resulting crude ethyl 2-halo-trifluoroacetoacetate can be used directly in the next step.
-
-
Cyclization:
-
In a separate vessel, dissolve a molar excess of thioacetamide in an inert organic solvent or anhydrous ethanol.
-
Add the crude product from the halogenation step to the thioacetamide solution.
-
Heat the mixture to reflux (approximately 75-80°C) and maintain for 8-12 hours.
-
The reaction mixture, containing ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, is then carried forward.
-
-
Hydrolysis:
-
To the crude cyclization mixture, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-3 hours to saponify the ester.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of <2, which will precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Summary of Reaction Components
| Step | Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |
| Halogenation | Ethyl trifluoroacetoacetate | Sulfuryl Chloride | None | -15°C to 15°C, 10-18h | Ethyl 2-chloro-trifluoroacetoacetate |
| Cyclization | Ethyl 2-chloro-trifluoroacetoacetate | Thioacetamide | Anhydrous Ethanol | Reflux, 8-12h | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate |
| Hydrolysis | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | NaOH, then HCl | Ethanol/Water | Reflux, then acidification | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid |
Oxidation of Thiazolylmethanols to Thiazolyl Ketones
While not a catalytic process, a reported method for the oxidation of aryl and heteroaryl thiazol-2-ylmethanols demonstrates a key chemical transformation of the alcohol functional group. This reaction proceeds in good yields using sulfuric acid in a mixed solvent system.[3]
Oxidation Reaction Workflow
Caption: Acid-mediated oxidation of a thiazolylmethanol to the corresponding ketone.
Experimental Protocol: Oxidation of a Thiazolylmethanol[3]
Materials:
-
Aryl/Heteroaryl Thiazolylmethanol
-
1,2-Dimethoxyethane (DME)
-
Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
Dissolve the thiazolylmethanol substrate in a mixture of DME and water.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to 80°C. For improved yields, bubble oxygen or air through the solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Reaction Components
| Reactant | Reagent | Solvent | Temperature | Product |
| Aryl/Heteroaryl Thiazolylmethanol | H₂SO₄, O₂ (air) | DME/Water | 80°C | Aryl/Heteroaryl Thiazolyl Ketone |
Prospective Catalytic Applications
Based on the primary alcohol functionality of this compound, several standard catalytic transformations can be proposed. The following sections outline general protocols for these potential reactions.
Catalytic Oxidation to (2-(Trifluoromethyl)thiazol-5-yl)carbaldehyde
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis.[4] Catalytic methods using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are preferred for their mild conditions and high selectivity, preventing over-oxidation to the carboxylic acid.[5][6]
References
- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 2. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 3. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Compounds from (2-(Trifluoromethyl)thiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Trifluoromethyl)thiazol-5-yl)methanol is a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the thiazole ring is a well-established pharmacophore present in numerous approved drugs. This document provides detailed protocols for the synthesis of a variety of novel compounds derived from this starting material, including ethers, esters, amines, aldehydes, and alkyl halides. These derivatives can serve as key intermediates or final compounds in drug discovery programs targeting a range of diseases, including cancer.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals with a background in organic synthesis and medicinal chemistry.
Data Presentation
The following tables summarize the expected outcomes for the synthesis of various derivatives from this compound. The data is based on established synthetic methodologies and may require optimization for this specific substrate.
Table 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | CH₃I | NaH | THF | 25 | 4 | 85-95 |
| 2 | CH₃CH₂Br | NaH | DMF | 25 | 6 | 80-90 |
| 3 | BnBr | K₂CO₃ | Acetonitrile | 80 | 12 | 75-85 |
Table 2: Synthesis of Ester Derivatives via Steglich Esterification
| Entry | Carboxylic Acid (R-COOH) | Coupling Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Acetic Acid | DCC | DMAP | CH₂Cl₂ | 25 | 3 | 90-98 |
| 2 | Benzoic Acid | EDC | DMAP | CH₂Cl₂ | 25 | 5 | 88-95 |
| 3 | Boc-Gly-OH | HATU | DIPEA | DMF | 25 | 4 | 85-95 |
Table 3: Synthesis of Amine Derivatives via Mitsunobu Reaction
| Entry | Nitrogen Nucleophile | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Phthalimide | PPh₃, DIAD | THF | 0 to 25 | 8 | 70-85 | | 2 | Hydrazoic Acid (HN₃) | PPh₃, DEAD | Toluene | 0 to 25 | 6 | 65-80 |
Table 4: Oxidation to (2-(Trifluoromethyl)thiazol-5-yl)carbaldehyde
| Entry | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Dess-Martin Periodinane | CH₂Cl₂ | 25 | 2 | 90-98 |
| 2 | Oxalyl chloride, DMSO, Et₃N (Swern) | CH₂Cl₂ | -78 to 25 | 1 | 85-95 |
Table 5: Conversion to (2-(Trifluoromethyl)thiazol-5-yl)methyl Halide via Appel Reaction
| Entry | Halogenating Reagent | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | CBr₄, PPh₃ | CH₂Cl₂ | 0 to 25 | 3 | 80-90 |
| 2 | CCl₄, PPh₃ | CH₂Cl₂ | 0 to 25 | 4 | 75-85 |
Experimental Protocols
General Synthesis of Ethers from this compound (Williamson Ether Synthesis)
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) or Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous solvent (THF, DMF, or Acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (NaH, 1.2 eq or K₂CO₃, 2.0 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at the temperature and for the time indicated in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired ether.
General Synthesis of Esters from this compound (Steglich Esterification)
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (DCC or EDC, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 2. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired ester.
General Synthesis of Amines from this compound (Mitsunobu Reaction)
Materials:
-
This compound
-
Nitrogen nucleophile (e.g., phthalimide, hydrazoic acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the nitrogen nucleophile (1.2 eq), and PPh₃ (1.5 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 3. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired amine precursor.
-
Note: For phthalimide, subsequent deprotection (e.g., with hydrazine) is required to yield the primary amine. For azides, reduction (e.g., Staudinger reaction or hydrogenation) is necessary.
Oxidation to (2-(Trifluoromethyl)thiazol-5-yl)carbaldehyde
a) Using Dess-Martin Periodinane (DMP):
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous CH₂Cl₂.
-
Add DMP (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for the time indicated in Table 4. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.
b) Swern Oxidation:
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
This compound
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup with a low-temperature bath.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C.
-
Slowly add oxalyl chloride (1.5 eq), followed by DMSO (2.0 eq). Stir for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in CH₂Cl₂ dropwise. Stir for 1 hour at -78 °C.
-
Add Et₃N (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude aldehyde.
Conversion to (2-(Trifluoromethyl)thiazol-5-yl)methyl Halide (Appel Reaction)
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄) or Carbon tetrachloride (CCl₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the halogenating reagent (CBr₄ or CCl₄, 1.5 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add PPh₃ (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 5. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the desired alkyl halide.
Mandatory Visualization
Caption: Synthetic pathways from this compound.
Signaling Pathway Diagrams
PI3K/AKT/mTOR Signaling Pathway
Thiazole derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.
Fascin-Mediated Actin Bundling in Cancer Metastasis
Fascin is an actin-bundling protein that is overexpressed in many metastatic cancers. It plays a crucial role in the formation of cellular protrusions, such as filopodia and invadopodia, which are essential for cancer cell migration and invasion. Thiazole-containing compounds have been investigated as inhibitors of fascin function.
Caption: Thiazole derivatives targeting fascin-mediated actin bundling.
Application Notes and Protocols for High-Throughput Screening of (2-(Trifluoromethyl)thiazol-5-yl)methanol Analogs as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the high-throughput screening (HTS) of (2-(Trifluoromethyl)thiazol-5-yl)methanol and its analogs. These compounds are of interest in drug discovery due to their potential as kinase inhibitors. The protocols outlined below focus on identifying and characterizing the inhibitory activity of these analogs against Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling protein involved in inflammation and cancer pathways.[1][2] The methodologies are designed for a high-throughput format, enabling the rapid screening of large compound libraries.
I. Biological Target: TAK1 Kinase
Transforming growth factor-β-activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a serine/threonine kinase that plays a central role in mediating signaling cascades initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[1] TAK1 activation leads to the downstream activation of the NF-κB and MAPK (p38 and JNK) signaling pathways, which are crucial for cell survival, proliferation, and inflammation.[1] Dysregulation of TAK1 activity is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[1][2][3] Inhibition of TAK1 can switch pro-survival signals to pro-death signals, inducing apoptosis in cancer cells.[1]
Signaling Pathway of TAK1
The following diagram illustrates the central role of TAK1 in the NF-κB and MAPK signaling pathways and the point of intervention for potential inhibitors.
Caption: Simplified TAK1 signaling pathway and the point of intervention by inhibitors.
II. High-Throughput Screening Assay
A biochemical kinase assay is a robust method for screening compound libraries for direct inhibitors of TAK1. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[4] This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[4]
Experimental Workflow
The following diagram outlines the workflow for a high-throughput screening campaign using the ADP-Glo™ assay to identify inhibitors of TAK1.
References
Application Notes and Protocols for (2-(Trifluoromethyl)thiazol-5-yl)methanol in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule (2-(Trifluoromethyl)thiazol-5-yl)methanol is a key building block in the synthesis of a novel class of potent and selective kinase inhibitors. This fluorinated thiazole moiety serves as a critical pharmacophore, contributing to enhanced binding affinity, metabolic stability, and desirable physicochemical properties of the final inhibitor compounds. The trifluoromethyl group, in particular, is a well-established bioisostere for other chemical groups and can significantly improve a molecule's lipophilicity and cell permeability, crucial factors for effective drug action.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of kinase inhibitors, with a specific focus on its application in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. Dysregulation of RIPK1, a serine/threonine kinase, is implicated in a variety of inflammatory diseases, neurodegenerative disorders, and certain cancers, making it a compelling therapeutic target.
Application in the Synthesis of RIPK1 Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of advanced RIPK1 inhibitors. The hydroxyl group of this molecule provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular scaffolds designed to target the ATP-binding site of RIPK1.
One notable application of this building block is in the synthesis of potent RIPK1 inhibitors that feature a central thiazole ring. The general synthetic strategy involves the conversion of the primary alcohol of this compound into a more reactive functional group, such as an aldehyde or a halide, which can then be used in coupling reactions to construct the final inhibitor.
Illustrative Synthetic Scheme
The following diagram outlines a generalized synthetic pathway for the incorporation of the this compound moiety into a kinase inhibitor scaffold.
Caption: Generalized synthetic workflow for kinase inhibitor synthesis.
Quantitative Data: Inhibitory Activity of a Representative RIPK1 Inhibitor
The following table summarizes the in vitro inhibitory activity of a representative RIPK1 inhibitor synthesized using this compound as a key building block.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| RIPK1-Inhibitor-789 | Human RIPK1 | 15 | Biochemical Kinase Assay |
| Human RIPK3 | >10,000 | Biochemical Kinase Assay | |
| Murine RIPK1 | 25 | Cellular Necroptosis Assay |
Note: The data presented is a representative example based on typical potencies observed for this class of inhibitors. Actual values may vary depending on the specific molecular structure.
Experimental Protocols
Protocol 1: Synthesis of (2-(Trifluoromethyl)thiazol-5-yl)carbaldehyde
This protocol describes the oxidation of the starting material to the corresponding aldehyde, a key intermediate for subsequent coupling reactions.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding diethyl ether and filter the mixture through a pad of celite or silica gel to remove the chromium salts or periodinane byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-(Trifluoromethyl)thiazol-5-yl)carbaldehyde.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination for Kinase Inhibitor Synthesis
This protocol details the coupling of the aldehyde intermediate with an amine-containing scaffold via reductive amination.
Materials:
-
(2-(Trifluoromethyl)thiazol-5-yl)carbaldehyde
-
Amine-containing heterocyclic scaffold (e.g., an amino-pyrimidine or amino-pyridine derivative)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or methanol, anhydrous
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of (2-(Trifluoromethyl)thiazol-5-yl)carbaldehyde (1.0 eq) in anhydrous DCE, add the amine-containing scaffold (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add the reducing agent, STAB (1.5 eq) or NaBH₃CN (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired kinase inhibitor precursor.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method to determine the IC50 value of a synthesized inhibitor against a target kinase.
Materials:
-
Synthesized kinase inhibitor
-
Recombinant human RIPK1 kinase
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Signaling Pathway Visualization
The following diagram illustrates the role of RIPK1 in the necroptosis signaling pathway and the point of inhibition by the developed kinase inhibitors.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors, particularly those targeting RIPK1. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this chemical moiety in the design and development of next-generation targeted therapies. The unique properties conferred by the trifluoromethylthiazole scaffold make it an attractive starting point for the discovery of potent and selective kinase inhibitors with improved pharmacological profiles.
Agrochemical Applications of Trifluoromethylthiazole Compounds: A Technical Guide for Researchers
The introduction of the trifluoromethyl group into heterocyclic scaffolds has been a transformative strategy in modern agrochemical discovery, imparting unique physicochemical properties that enhance biological activity, metabolic stability, and cellular uptake. Among these, trifluoromethylthiazole-containing compounds have emerged as a particularly potent class of agrochemicals, demonstrating broad-spectrum fungicidal, herbicidal, and insecticidal activities. This technical guide provides in-depth application notes and protocols for researchers, scientists, and drug development professionals engaged in the exploration and application of this important class of molecules. The focus will be on the fungicide thifluzamide as a representative example to illustrate the synthesis, formulation, mechanism of action, and practical application of trifluoromethylthiazole agrochemicals.
The Trifluoromethylthiazole Moiety: A Privileged Scaffold in Agrochemicals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile backbone in numerous biologically active compounds.[1] The incorporation of a trifluoromethyl (-CF3) group onto this ring system dramatically alters its electronic and lipophilic character. The high electronegativity of fluorine atoms in the -CF3 group creates a strong dipole moment and enhances the molecule's ability to interact with biological targets. Furthermore, the -CF3 group can increase the metabolic stability of the compound by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes. This combination of properties often leads to agrochemicals with improved efficacy, lower application rates, and a more favorable environmental profile.
Synthesis of Trifluoromethylthiazole Compounds: A Protocol for Thifluzamide
A key intermediate in the synthesis of many trifluoromethylthiazole fungicides is 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[2] From this precursor, the potent fungicide thifluzamide can be synthesized. Thifluzamide is an anilide fungicide used to control a range of diseases caused by Rhizoctonia spp. in crops like rice, potatoes, and turf.[3]
Synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
This protocol describes a common method for the synthesis of the key intermediate.
Materials:
-
Ethyl trifluoroacetoacetate
-
Sulfuryl chloride
-
Thioacetamide
-
Absolute ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Chlorination: React ethyl trifluoroacetoacetate with sulfuryl chloride to obtain 2-chloro-trifluoroacetoacetate. This reaction is typically carried out at a low temperature to control selectivity.[2]
-
Cyclization: The chlorinated intermediate is then reacted with thioacetamide in absolute ethanol. This step forms the thiazole ring, yielding ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.[4]
-
Hydrolysis: The resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the desired 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[2] The product can be collected by filtration, washed, and dried.
Synthesis of Thifluzamide
This protocol outlines the final step in the synthesis of thifluzamide from the carboxylic acid intermediate.[5]
Materials:
-
2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
Thionyl chloride or triphosgene
-
2,6-dibromo-4-(trifluoromethoxy)aniline
-
Toluene
-
Pyridine or N,N-dimethylformamide (catalyst)
Procedure:
-
Acyl Chloride Formation: Convert 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to its corresponding acyl chloride. This is achieved by reacting the carboxylic acid with an excess of thionyl chloride or with triphosgene in the presence of a catalytic amount of pyridine or N,N-dimethylformamide in an inert solvent like toluene. The reaction is typically heated to drive it to completion.[5][6]
-
Amidation: The resulting acyl chloride is then reacted directly with 2,6-dibromo-4-(trifluoromethoxy)aniline in the same reaction vessel. The reaction mixture is heated under reflux to form the amide bond, yielding thifluzamide.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The crude thifluzamide can be collected by filtration, washed, and purified by recrystallization or column chromatography.[4][7]
Synthesis Workflow for Thifluzamide
Caption: Synthesis pathway of Thifluzamide.
Formulation of Trifluoromethylthiazole Agrochemicals
The formulation of a pesticide is crucial for its effective and safe application.[8] Thifluzamide is commonly formulated as a suspension concentrate (SC).[8] SC formulations consist of a stable dispersion of the solid active ingredient in water.[9]
Protocol for Preparation of a Suspension Concentrate (SC) Formulation
Components:
-
Active Ingredient: Thifluzamide (technical grade)
-
Wetting and Dispersing Agents: A combination of anionic and non-ionic surfactants.
-
Antifreeze Agent: Propylene glycol or ethylene glycol.
-
Thickener: Xanthan gum or other suitable rheology modifier.
-
Antifoaming Agent: Silicone-based defoamer.
-
Biocide: To prevent microbial growth in the formulation.
-
Water: Deionized or distilled.
Procedure:
-
Preparation of the Aqueous Phase: In a mixing vessel, dissolve the wetting and dispersing agents, antifreeze agent, and biocide in water with gentle agitation.
-
Preparation of the Thickener Slurry: Separately, prepare a slurry of the thickener in a small amount of the antifreeze agent to ensure proper dispersion without clumping. Add this slurry to the aqueous phase with continuous stirring.
-
Addition of the Active Ingredient: Slowly add the finely ground technical grade thifluzamide to the aqueous phase under high-shear mixing to form a slurry.
-
Milling: Pass the slurry through a bead mill to reduce the particle size of the active ingredient to the desired range (typically 1-5 µm). This step is critical for the stability and efficacy of the SC formulation.
-
Final Adjustments: After milling, add the antifoaming agent and make any final adjustments to the viscosity with additional thickener if necessary.
-
Quality Control: Analyze the final formulation for active ingredient content, particle size distribution, viscosity, and stability at various temperatures.
Suspension Concentrate Formulation Workflow
Caption: Workflow for SC formulation.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Thifluzamide and many other thiazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[10] Succinate dehydrogenase (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[10]
By inhibiting this enzyme, thifluzamide disrupts cellular respiration, leading to a rapid depletion of ATP, the cell's primary energy currency. This ultimately results in the cessation of fungal growth and development. The specificity of SDHIs for fungal enzymes over their mammalian counterparts contributes to their selective toxicity.
Mechanism of Action of Thifluzamide
Caption: Thifluzamide inhibits fungal respiration.
Application Protocols
In Vitro Fungicidal Activity Screening
This protocol details a method for determining the half-maximal effective concentration (EC50) of a trifluoromethylthiazole compound against a fungal pathogen.
Materials:
-
Test compound (e.g., thifluzamide)
-
Fungal pathogen (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in sterile water to achieve the desired final concentrations in the agar.
-
Amended Media Preparation: Add the appropriate volume of each dilution to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the fungal pathogen onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the colony diameter of the fungus on each plate daily until the colony on the control plate reaches the edge of the dish.
-
EC50 Calculation: Calculate the percentage of inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.
Field Application Protocol: Control of Rice Sheath Blight
This protocol provides guidelines for the foliar application of a thifluzamide SC formulation for the control of sheath blight (Rhizoctonia solani) in rice.
Materials:
-
Thifluzamide 24% SC formulation
-
Calibrated sprayer (e.g., backpack or boom sprayer)
-
Personal Protective Equipment (PPE) as per the product label
Procedure:
-
Timing of Application: Apply thifluzamide as a protective spray at the first sign of disease, typically during the late tillering to early booting stage of rice development. A second application may be necessary 15-20 days later, depending on disease pressure and weather conditions.[11]
-
Dosage: A typical application rate for thifluzamide 24% SC is 375 ml/ha.[11] Always consult the product label for specific rates.
-
Spray Volume: Use a sufficient volume of water to ensure thorough coverage of the rice canopy. This is typically in the range of 200-500 liters per hectare, depending on the sprayer type and crop stage.
-
Application: Apply the spray uniformly over the crop. Avoid spraying during windy conditions to minimize drift.
-
Re-entry Interval: Adhere to the re-entry interval specified on the product label before entering the treated field.
Quantitative Data on Efficacy
The efficacy of trifluoromethylthiazole fungicides has been demonstrated against a range of important plant pathogens. The following table summarizes representative efficacy data for thifluzamide.
| Pathogen | Crop | Efficacy Metric | Value | Reference |
| Rhizoctonia solani | Rice | EC50 (in vitro) | 0.058 ± 0.012 µg/mL | [12] |
| Rhizoctonia solani | Rice | Field Control Efficacy | 84.2% - 86.7% | [12] |
| Rhizoctonia solani | Potato | Disease Incidence Reduction | 95.7% - 96.5% | [13] |
| Rhizoctonia solani | Potato | Disease Severity Reduction | 97.4% | [13] |
| Rhizoctonia solani | Rice | Sheath Blight Incidence Reduction | 50.9% | [11] |
Conclusion
Trifluoromethylthiazole compounds represent a significant advancement in agrochemical technology. Their unique chemical properties confer high efficacy against a broad spectrum of plant pathogens. The detailed protocols and application notes provided in this guide, using thifluzamide as a case study, offer a comprehensive resource for researchers and professionals in the field. Further research into novel trifluoromethylthiazole derivatives holds the promise of developing even more effective and sustainable solutions for global crop protection.
References
- 1. CN104522004B - Composite suspending agent of thifluzamide, amino-oligosaccharide and hexaconazole and preparation method thereof - Google Patents [patents.google.com]
- 2. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 3. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. naclind.com [naclind.com]
- 5. Preparation method of thifluzamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 7. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]
- 8. Thifluzamide (Ref: MON 24000) [sitem.herts.ac.uk]
- 9. Thifluzamide TC - HEBEN [hb-p.com]
- 10. Baseline sensitivity and efficacy of thifluzamide in Rhizoctonia solani | Semantic Scholar [semanticscholar.org]
- 11. journaljeai.com [journaljeai.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Scale-Up Synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2-(Trifluoromethyl)thiazol-5-yl)methanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its trifluoromethyl and thiazole moieties are prevalent in modern therapeutics due to their ability to enhance metabolic stability, binding affinity, and bioavailability. Scaling up the synthesis of this intermediate from laboratory to pilot or manufacturing scale presents several challenges, including managing reaction exotherms, ensuring consistent product quality, and optimizing process efficiency. This document provides detailed protocols for a robust and scalable three-step synthesis, starting from readily available materials. The proposed pathway involves a Hantzsch thiazole synthesis to form the core heterocyclic ring, followed by saponification and a final reduction to yield the target alcohol.
Overall Synthetic Pathway
The synthesis is accomplished in three main steps:
-
Step 1: Hantzsch Thiazole Synthesis - Formation of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.
-
Step 2: Saponification - Hydrolysis of the ester to 2-(Trifluoromethyl)thiazole-5-carboxylic acid.
-
Step 3: Reduction - Conversion of the carboxylic acid to this compound.
Caption: Three-step synthetic workflow for this compound.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
This step involves the cyclocondensation of an α-haloketone equivalent with a thioamide to form the thiazole ring. The procedure is adapted from established methods for similar structures.[1][2][3]
Experimental Protocol (Laboratory Scale)
-
Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a thermocouple, and a dropping funnel under a nitrogen atmosphere.
-
Charge: Charge the flask with 2,2,2-trifluoroethanethioamide (64.5 g, 0.5 mol, 1.0 eq) and acetonitrile (250 mL). Stir to dissolve.
-
Reagent Addition: Add triethylamine (76 g, 0.75 mol, 1.5 eq) to the solution. Cool the mixture to 0-5 °C using an ice bath.
-
Reaction: Slowly add a solution of ethyl 2-chloro-3-oxopropanoate (82.3 g, 0.5 mol, 1.0 eq) in acetonitrile (100 mL) via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 75-80 °C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (400 mL) and wash sequentially with water (2 x 200 mL) and brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil. Purify by vacuum distillation if necessary.
Scale-Up Considerations & Protocol (5 kg Scale)
-
Reactor: Use a 100 L glass-lined reactor equipped with a jacketed cooling/heating system, a robust mechanical agitator, a condenser, and a nitrogen inlet.
-
Heat Management: The reaction is exothermic, especially during the initial addition. Pre-cool the reactor jacket to -5 °C. The rate of addition of the chloro-ester must be carefully controlled by a dosing pump to maintain the batch temperature below 10 °C. A slow, controlled addition over 3-5 hours is recommended.
-
Mixing: Ensure efficient agitation throughout the reaction to maintain homogeneity and prevent localized hot spots.
-
Reflux: Heating to reflux should be done gradually. Monitor for any pressure build-up.
-
Work-up: For filtration of the salt on a large scale, a filter press or a large Nutsche filter is required. The subsequent aqueous washes can be performed directly in the reactor by adding water, stirring, allowing the layers to separate, and draining the lower aqueous phase.
-
Isolation: After the final wash, the solvent can be removed by distillation directly from the reactor. The crude product can be transferred for vacuum distillation.
Data Summary: Step 1
| Parameter | Laboratory Scale (0.5 mol) | Pilot Scale (40 mol) |
| Reagents | ||
| 2,2,2-Trifluoroethanethioamide | 64.5 g (1.0 eq) | 5.16 kg (1.0 eq) |
| Ethyl 2-chloro-3-oxopropanoate | 82.3 g (1.0 eq) | 6.58 kg (1.0 eq) |
| Triethylamine | 76.0 g (1.5 eq) | 6.07 kg (1.5 eq) |
| Acetonitrile | 350 mL | 28 L |
| Conditions | ||
| Addition Temperature | 0-10 °C | 0-10 °C |
| Reaction Temperature | Reflux (~80 °C) | Reflux (~80 °C) |
| Reaction Time | 3-4 hours | 4-6 hours |
| Outcome | ||
| Expected Yield | 85-95 g (75-84%) | 6.8 - 7.6 kg (75-84%) |
Step 2: Saponification to 2-(Trifluoromethyl)thiazole-5-carboxylic Acid
The ethyl ester is hydrolyzed under basic conditions to the corresponding carboxylic acid, which typically precipitates upon acidification.[4][5]
Experimental Protocol (Laboratory Scale)
-
Setup: In a 1 L flask with a magnetic stirrer and reflux condenser, dissolve crude Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (from Step 1, ~0.4 mol) in ethanol (300 mL).
-
Hydrolysis: Prepare a solution of sodium hydroxide (24 g, 0.6 mol, 1.5 eq) in water (300 mL) and add it to the flask.
-
Reaction: Heat the mixture to 60-70 °C for 2-3 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Solvent Removal: Cool the mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (200 mL) and cool to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid (~50 mL) with vigorous stirring until the pH is ~1-2.
-
Isolation: A solid will precipitate. Stir the slurry for 1 hour at 0-5 °C, then collect the solid by vacuum filtration.
-
Drying: Wash the filter cake with cold water (2 x 100 mL) and dry in a vacuum oven at 50 °C to a constant weight.
Scale-Up Considerations & Protocol (35 mol Scale)
-
Reactor: Use the same 100 L reactor as in Step 1.
-
Exotherm Control: The initial mixing of NaOH solution and the final acidification with HCl are highly exothermic. Ensure the jacket cooling is active during these steps. HCl should be added subsurface via a dip tube to prevent localized overheating and fuming.
-
Precipitation & Filtration: Acidification on a large scale will produce a thick slurry. The reactor's agitator must be capable of handling high solid content. The product is isolated using a centrifuge or a large Nutsche filter. Ensure thorough washing of the cake to remove inorganic salts.
-
Drying: Use a vacuum tray dryer or a rotary cone vacuum dryer for efficient drying of the wet cake.
Data Summary: Step 2
| Parameter | Laboratory Scale (0.4 mol) | Pilot Scale (35 mol) |
| Reagents | ||
| Ester from Step 1 | ~90 g (1.0 eq) | ~7.9 kg (1.0 eq) |
| Sodium Hydroxide | 24 g (1.5 eq) | 2.1 kg (1.5 eq) |
| Ethanol / Water | 300 mL / 300 mL | 26 L / 26 L |
| Conc. HCl | ~50 mL | ~4.4 L |
| Conditions | ||
| Reaction Temperature | 60-70 °C | 60-70 °C |
| Reaction Time | 2-3 hours | 3-5 hours |
| Acidification Temp. | 0-5 °C | 0-10 °C |
| Outcome | ||
| Expected Yield | 75-80 g (90-95%) | 6.6 - 7.0 kg (90-95%) |
Step 3: Reduction to this compound
The carboxylic acid is reduced to the primary alcohol. Borane-THF complex is chosen as the reducing agent due to its high selectivity and more manageable work-up compared to metal hydrides like LiAlH4, making it suitable for scale-up.[6][7][8]
Experimental Protocol (Laboratory Scale)
-
Setup: Equip a dry 1 L, 3-neck flask with a mechanical stirrer, dropping funnel, and thermocouple under a nitrogen atmosphere.
-
Charge: Suspend 2-(Trifluoromethyl)thiazole-5-carboxylic acid (from Step 2, 79 g, 0.4 mol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 400 mL).
-
Reduction: Cool the suspension to 0-5 °C. Slowly add Borane-THF complex (1.0 M solution in THF, 880 mL, 0.88 mol, 2.2 eq) via the dropping funnel over 90 minutes, keeping the temperature below 10 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete by TLC/LC-MS.
-
Quench: Cool the reaction back to 0-5 °C. Very slowly and carefully add methanol (50 mL) dropwise to quench the excess borane. Vigorous gas evolution will occur.
-
Work-up: Concentrate the mixture under reduced pressure. Add ethyl acetate (400 mL) and 1 M HCl (200 mL). Stir, separate the layers, and extract the aqueous layer with ethyl acetate (100 mL).
-
Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL). Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol. Purify by column chromatography or recrystallization if needed.
Scale-Up Considerations & Protocol (30 mol Scale)
-
Safety: Borane-THF and the hydrogen gas evolved during the quench are highly flammable. The reactor must be properly grounded and operated in a well-ventilated area with strict exclusion of ignition sources. A scrubber should be used to handle the off-gases from the quench.
-
Reagent Addition: The addition of the borane solution should be slow and controlled to manage the exotherm. Similarly, the methanol quench must be performed extremely slowly, with the addition rate tied to the temperature and gas evolution rate.
-
Work-up: The aqueous washes are performed in the reactor. Be aware that boronic acid byproducts can sometimes complicate phase separations. An extra water wash may be beneficial.
-
Purification: On a large scale, purification is preferably achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to avoid chromatography.
Data Summary: Step 3
| Parameter | Laboratory Scale (0.4 mol) | Pilot Scale (30 mol) |
| Reagents | ||
| Acid from Step 2 | 79 g (1.0 eq) | 5.9 kg (1.0 eq) |
| Borane-THF (1M) | 880 mL (2.2 eq) | 66 L (2.2 eq) |
| Anhydrous THF | 400 mL | 30 L |
| Methanol (quench) | 50 mL | 3.75 L |
| Conditions | ||
| Addition Temperature | 0-10 °C | 0-10 °C |
| Reaction Temperature | Room Temperature | 20-25 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Outcome | ||
| Expected Yield | 60-67 g (82-92%) | 4.5 - 5.0 kg (82-92%) |
Troubleshooting and Logic Diagram
Scaling up chemical reactions often introduces unforeseen challenges. The following diagram outlines a logical approach to common issues encountered during this synthesis.
Caption: Logical workflow for troubleshooting common scale-up challenges.
References
- 1. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 2. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol
Welcome to the technical support center for the synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical fluorinated building block. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your synthesis and improve yields.
The synthesis of this thiazole derivative, while based on established chemical principles, presents unique challenges due to the influence of the electron-withdrawing trifluoromethyl group. This guide synthesizes data from peer-reviewed literature and patents to provide a practical and scientifically grounded resource.
Section 1: Overview of Synthetic Pathways
The most prevalent strategies for synthesizing this compound involve a two-stage approach: first, the construction of the substituted thiazole ring, followed by the reduction of a functional group at the C5 position to the desired primary alcohol. The choice of starting materials and reagents for each stage is critical for maximizing yield and purity.
Two primary pathways are commonly employed, differing in the nature of the C5-substituted intermediate.
Figure 1: Common synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low Yield During Thiazole Ring Formation
Question: My yield of the intermediate, ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, is consistently low (<50%). What are the most probable causes and how can I fix them?
Answer: A low yield in the Hantzsch-type synthesis of the thiazole ring is a frequent problem. This reaction involves the cyclization of an α-halocarbonyl compound (formed in situ from ethyl 4,4,4-trifluoroacetoacetate) with thioacetamide.[1] Several factors can contribute to poor conversion:
-
Purity and Stability of Thioacetamide: Thioacetamide can degrade over time. Use a freshly opened bottle or recrystallize commercial thioacetamide from a suitable solvent like benzene or ethyl acetate before use.
-
Inefficient Halogenation: The initial step is the halogenation (typically chlorination or bromination) of the β-ketoester. Incomplete halogenation means unreacted starting material will not cyclize, reducing the overall yield. Some protocols use sulfuryl chloride for chlorination or liquid bromine for bromination.[1][2] Ensure the stoichiometry and reaction conditions for this step are precise.
-
Reaction Temperature and Solvent: The cyclization step is often exothermic.
-
Low Temperature: Running the reaction at too low a temperature can result in a slow or incomplete reaction.
-
High Temperature: Excessive heat can lead to the decomposition of thioacetamide and the formation of unwanted side products. Patents have shown that controlling the exotherm by slowly adding one of the reagents is critical for high yields.[3][4] Acetonitrile is often a preferred solvent over dimethylformamide (DMF), as an early patent reported only a 38% yield in DMF, which was later improved in other solvents.[3]
-
-
Base Addition: A base, typically triethylamine, is used to facilitate the final dehydration step of the thiazole formation.[3] The timing and rate of addition are crucial. Adding the base too early or too quickly can promote side reactions.
Recommended Action Plan:
-
Verify the purity of your thioacetamide.
-
Optimize the initial halogenation step to ensure full conversion of the ethyl 4,4,4-trifluoroacetoacetate.
-
Switch to acetonitrile as the solvent if you are using DMF or ethanol.
-
Maintain a controlled temperature (e.g., 0-5°C) during the initial mixing of the halogenated ester and thioacetamide, then allow it to warm or gently reflux as specified in optimized protocols.[4]
Issue 2: Incomplete Reduction of the Carboxylate or Aldehyde
Question: I am observing significant amounts of unreacted starting material (ester or aldehyde) after my reduction step. How can I drive the reaction to completion?
Answer: This indicates an issue with the activity or stoichiometry of your reducing agent. The choice of agent depends on your starting material.
-
For Ester/Carboxylic Acid Reduction (using LiAlH₄):
-
Anhydrous Conditions: Lithium aluminum hydride (LiAlH₄) reacts violently with water. The presence of even trace amounts of moisture in your solvent (typically THF or diethyl ether) or on your glassware will consume the reagent and reduce its effective concentration. Always use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: LiAlH₄ is a surface-active reagent. Older bottles may have a layer of inactive hydroxides and oxides on the surface. It is advisable to use a fresh bottle or titrate the solution to determine its active concentration.
-
Stoichiometry and Temperature: While a slight excess of LiAlH₄ is often used, a large excess can complicate the work-up. For esters, at least 2 equivalents are needed mechanistically. A common protocol involves adding the ester solution dropwise to a cooled (0°C) suspension of LiAlH₄ in THF, followed by stirring at room temperature or gentle reflux to ensure completion.[5]
-
-
For Aldehyde Reduction (using NaBH₄):
-
Solvent Choice: Sodium borohydride (NaBH₄) is typically used in protic solvents like methanol or ethanol. The reaction is generally slower than with LiAlH₄.
-
Reagent Equivalents: While NaBH₄ can provide up to four hydrides, it is common to use 1 to 1.5 equivalents of the reagent to ensure a reasonable reaction rate.
-
Temperature: If the reaction is sluggish at room temperature, it can be gently heated (e.g., to 40-50°C) to increase the rate, although this should be monitored to prevent solvent loss.
-
Issue 3: Difficult Product Isolation After LiAlH₄ Reduction
Question: After quenching my LiAlH₄ reaction, I get a gelatinous precipitate that is difficult to filter and seems to trap my product, leading to low isolated yield. What is the correct work-up procedure?
Answer: This is a classic problem with LiAlH₄ reductions due to the formation of colloidal aluminum salts. A carefully controlled quenching procedure, such as the Fieser work-up, is essential to produce a granular, easily filterable solid.
Recommended Fieser Work-up Protocol: For a reaction using 'x' g of LiAlH₄ in a solvent like THF:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add 'x' mL of water dropwise. (Caution: vigorous gas evolution).
-
Add 'x' mL of 15% aqueous NaOH solution dropwise.
-
Add '3x' mL of water dropwise.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. This should result in the formation of a white, granular precipitate.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with a suitable organic solvent (e.g., ethyl acetate, THF).
-
Combine the filtrate and washings, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.
This procedure ensures the aluminum salts are converted into a dense, crystalline form that does not trap the product, significantly improving your isolated yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the 2-(trifluoromethyl)thiazole ring? The Hantzsch thiazole synthesis is the most widely adopted method.[6][7] It involves the reaction of an α-halocarbonyl compound with a thioamide. For this specific target, the process typically starts with ethyl 4,4,4-trifluoroacetoacetate, which is halogenated and then cyclized with thioacetamide.[1][2]
Q2: For the final reduction step, should I use LiAlH₄ or NaBH₄? This depends on your C5-substituted precursor:
-
Use LiAlH₄ if your precursor is the carboxylic acid or an ester . These functional groups are not efficiently reduced by NaBH₄. LiAlH₄ is a powerful, non-selective reducing agent that requires strict anhydrous conditions.
-
Use NaBH₄ if your precursor is the aldehyde . NaBH₄ is a milder, safer, and more selective reagent that is highly effective for reducing aldehydes and ketones. The work-up is also much simpler.
Q3: What are the critical safety precautions for handling the reagents in this synthesis?
-
Thioacetamide: Is a suspected carcinogen and is toxic. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lithium Aluminum Hydride (LiAlH₄): Is a water-reactive and pyrophoric solid. It can ignite upon contact with moisture. Handle it under an inert atmosphere (N₂ or Ar) and ensure all glassware is scrupulously dry. Quench reactions carefully and slowly.
-
Trifluoromethylated Compounds: While not acutely toxic, many organofluorine compounds have metabolic stability and can be persistent. Handle with standard laboratory precautions and avoid inhalation or skin contact.
Section 4: Data Summary & Protocols
Table 1: Comparison of Reaction Conditions for Thiazole Precursor Synthesis
| Starting Material | Halogenating Agent | Solvent | Base | Temp. (°C) | Yield (%) | Reference |
| Ethyl trifluoroacetoacetate | Sulfuryl Chloride | Ethanol | - | Reflux | High | [1] |
| Ethyl trifluoroacetoacetate | Liquid Bromine | Acetonitrile | Triethylamine | 0 to Reflux | 92.7 | [4] |
| Ethyl 2-chloro-trifluoroacetoacetate | (Pre-formed) | Acetonitrile | Triethylamine | RT to Reflux | 90.6 | [3] |
| Ethyl 2-chloro-trifluoroacetoacetate | (Pre-formed) | DMF | - | Reflux | 38 | [3] |
Protocol 1: Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate
This protocol is a composite based on high-yield patent literature.[3][4]
-
To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in acetonitrile, cool the mixture to 0-5°C.
-
Slowly add liquid bromine (1.0 eq) while maintaining the temperature below 10°C. Stir for 1-2 hours until the reaction is complete (monitored by TLC or GC-MS). The crude ethyl 2-bromo-4,4,4-trifluoroacetoacetate is used directly.
-
In a separate flask, dissolve thioacetamide (1.1 eq) in acetonitrile. Cool this solution to 0°C.
-
Slowly add the crude bromo-ester solution from step 2 to the thioacetamide solution, keeping the internal temperature below 5°C. A yellow solid may precipitate.
-
After the addition is complete, allow the mixture to warm to room temperature and then add triethylamine (1.5 eq) dropwise. An exotherm and the formation of white fumes may be observed.
-
Heat the reaction mixture to reflux (approx. 75-80°C) for 1-3 hours, until TLC analysis indicates the consumption of the intermediate.
-
Cool the mixture, pour it into water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the title ester as a solid or oil.
Protocol 2: Reduction of Ethyl Ester to this compound using LiAlH₄
-
Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction back to 0°C and perform the Fieser work-up as described in the Troubleshooting section.
-
Filter the resulting white solid through Celite®, washing thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude alcohol by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
References
- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 2. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 4. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of (2-(Trifluoromethyl)thiazol-5-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (2-(Trifluoromethyl)thiazol-5-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified this compound appears as an oil, not a solid. How can I induce crystallization?
A1: "Oiling out" is a common issue. Here are several troubleshooting steps:
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Solvent Polarity: The solvent may be too nonpolar. Try adding a more polar co-solvent dropwise to the oil.
-
Cooling Rate: Rapid cooling can prevent crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Concentration: Your solution might be too dilute. Try evaporating some of the solvent to increase the concentration of the compound.
Q2: I'm seeing low recovery of my compound after recrystallization. What are the likely causes and solutions?
A2: Low recovery can be attributed to several factors:
-
Solvent Choice: The compound may have high solubility in the chosen solvent even at low temperatures. Test a different solvent or a solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the compound crystallizes too early during hot filtration, you will lose product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.
-
Washing: Washing the collected crystals with a solvent at room temperature can redissolve some of the product. Always wash with a minimal amount of ice-cold solvent.
Q3: My column chromatography separation is poor, with overlapping fractions containing both the product and impurities. How can I improve the separation?
A3: Poor resolution in column chromatography can be addressed by:
-
Solvent System Optimization: The polarity of your eluent system is critical. Use thin-layer chromatography (TTC) to test various solvent systems and find one that gives a good separation between your product and impurities (a ΔRf of at least 0.2 is ideal). A common starting point for similar compounds is a mixture of ethyl acetate and hexanes.[1]
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Sample Loading: Overloading the column can cause band broadening and poor separation. Use an appropriate amount of crude material for the column size. The sample should be loaded in a minimal amount of solvent as a concentrated band.
-
Flow Rate: A very fast flow rate can reduce the interaction time between the compounds and the stationary phase, leading to decreased resolution. Conversely, a very slow flow rate can lead to band diffusion. Find an optimal flow rate for your column.
Q4: The purified compound's color is off (e.g., yellow or brown), suggesting impurities. What can I do?
A4: Discoloration often indicates the presence of persistent, colored impurities.
-
Activated Charcoal: Before the hot filtration step in recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Sequential Purification: A single purification technique may not be sufficient. Consider a multi-step purification process, such as column chromatography followed by recrystallization.
-
Chemical Treatment: In some cases, impurities may be removed by a liquid-liquid extraction with a dilute acidic or basic wash, depending on the nature of the impurity.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields, potential for "oiling out". |
| Flash Column Chromatography | 95-99% | Good for separating complex mixtures and closely related impurities.[1][2][3] | More time-consuming, requires larger volumes of solvent. |
| Preparative HPLC | >99.5% | High resolution, excellent for achieving very high purity. | Expensive, limited sample capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The compound should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Using TLC, determine an appropriate eluent system. For similar compounds, a gradient of ethyl acetate in hexanes (e.g., starting from 1:99 and gradually increasing to 5:99) has been shown to be effective.[1]
-
Column Packing: Prepare a silica gel slurry in the initial, least polar solvent mixture. Carefully pour the slurry into the column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used for dissolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically starts from precursors where the C5 position of the 2-(trifluoromethyl)thiazole ring is functionalized with a group that can be reduced to a hydroxymethyl group. Common starting materials include 2-(trifluoromethyl)thiazole-5-carbaldehyde or a 2-(trifluoromethyl)thiazole-5-carboxylic acid derivative (such as an ester).
Q2: Which reducing agents are suitable for this synthesis?
A2: The choice of reducing agent depends on the starting material. For the reduction of 2-(trifluoromethyl)thiazole-5-carbaldehyde, a mild reducing agent like sodium borohydride (NaBH₄) is typically sufficient.[1][2][3] If starting from a carboxylic acid or an ester, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) is required.[4][5]
Q3: Is the thiazole ring or the trifluoromethyl group reactive under the reduction conditions?
A3: Generally, the thiazole ring and the trifluoromethyl group are stable under the standard conditions used for the reduction of an aldehyde or a carboxylic acid/ester with NaBH₄ or LiAlH₄.[3][6] However, harsh conditions or the use of very strong, non-selective reducing agents could potentially lead to side reactions. Ring opening of the thiazole ring can occur with reagents like Raney Nickel.
Q4: What are the typical solvents used for the reduction step?
A4: For NaBH₄ reductions, protic solvents like methanol or ethanol are commonly used.[1] For LiAlH₄ reductions, anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent the violent reaction of LiAlH₄ with protic solvents.[4][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired alcohol | Incomplete reaction. | - Increase the reaction time or temperature (within reasonable limits to avoid side reactions).- Use a slight excess of the reducing agent. |
| Decomposition of the reducing agent. | - For LiAlH₄ reactions, ensure strictly anhydrous conditions.[7]- For NaBH₄ in protic solvents, be aware that it can slowly react with the solvent; a slight excess may be necessary.[1] | |
| Side-product formation. | - See the "Common Side-Products and Their Prevention" section below. | |
| Presence of unreacted starting material | Insufficient amount of reducing agent. | - Increase the molar equivalent of the reducing agent. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. | |
| Formation of an unknown impurity with a higher molecular weight | Possible formation of a borate ester intermediate (with NaBH₄). | - Ensure proper work-up with an acidic quench (e.g., dilute HCl or NH₄Cl solution) to hydrolyze any borate esters.[8] |
| Potential for dimerization or polymerization. | - Maintain dilute reaction conditions. | |
| Product is difficult to purify | Presence of closely related impurities. | - Optimize the chromatographic separation conditions (e.g., solvent system, gradient).- Consider derivatization of the alcohol to facilitate separation, followed by deprotection. |
| Residual inorganic salts from work-up. | - Ensure thorough washing of the organic layer during extraction.- Consider a filtration step to remove insoluble salts. |
Common Side-Products and Their Prevention
While the reduction of the aldehyde or carboxylic acid functionality is generally efficient, several side-products can arise depending on the reaction conditions and the purity of the starting materials.
| Side-Product | Formation Pathway | Prevention/Mitigation |
| Unreacted Starting Material | Incomplete reduction. | - Optimize reaction time, temperature, and stoichiometry of the reducing agent. |
| Borate Esters | Reaction of the alcohol product with borane intermediates (from NaBH₄).[8] | - Acidic work-up to hydrolyze the esters. |
| Over-reduction Products | Although unlikely for the thiazole ring with NaBH₄ or LiAlH₄, very harsh conditions could lead to undesired reductions. | - Use the mildest effective reducing agent.- Maintain controlled reaction temperatures. |
| Side-products from Impurities in Starting Material | If the starting aldehyde or carboxylic acid is impure, these impurities may also be reduced, leading to a complex product mixture. For instance, di-halogenated precursors from earlier synthetic steps will not cyclize properly and can lead to impurities. | - Ensure the purity of the starting material before the reduction step. |
Table 1: Summary of Potential Side-Products and Impurities
| Compound Type | Potential Source | Analytical Signature (Expected) |
| Unreacted Aldehyde | Incomplete reaction | Presence of a peak corresponding to the starting material in LC-MS or GC-MS. |
| Unreacted Carboxylic Acid/Ester | Incomplete reaction | Presence of a peak corresponding to the starting material in LC-MS. |
| Borate Esters | Reaction with NaBH₄ by-products | May be observed as higher molecular weight species in MS, which disappear upon acidic work-up. |
| Solvent Adducts | Reaction of intermediates with the solvent | Can be identified by mass spectrometry. |
Experimental Protocols
Protocol 1: Reduction of 2-(Trifluoromethyl)thiazole-5-carbaldehyde using Sodium Borohydride
-
Reaction Setup: Dissolve 2-(trifluoromethyl)thiazole-5-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate using Lithium Aluminum Hydride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used. Stir the resulting granular precipitate for 30 minutes.
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Isolation: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Pathway and Potential Side-Products
Caption: Synthetic routes to this compound and potential side-products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for (2-(Trifluoromethyl)thiazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol. The following information is designed to directly address specific issues that may be encountered during experimentation.
Synthesis Overview
The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the initial synthesis of a 2-(trifluoromethyl)thiazole-5-carboxylic acid derivative, followed by its reduction to the desired primary alcohol. The most prevalent method for constructing the thiazole ring is the Hantzsch thiazole synthesis.
A plausible synthetic pathway is outlined below:
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Synthesis of 2-(Trifluoromethyl)thiazole-5-carboxylic Acid/Ester
Q1: I am observing low yields in the Hantzsch thiazole synthesis of the ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. What are the common causes and how can I improve the yield?
A1: Low yields in the Hantzsch synthesis can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Reactant and Solvent Purity: The purity of the starting materials, particularly the α-haloketone and the thioamide, is critical. Impurities can lead to undesired side reactions, consuming the reactants and complicating the purification process. The presence of water can also be detrimental, so using anhydrous solvents is highly recommended.[1]
-
Reaction Conditions:
-
Temperature: The reaction temperature can vary significantly. While some methods require refluxing for several hours, microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1] It is advisable to perform small-scale trials to determine the optimal temperature for your specific substrates.
-
Solvent: The choice of solvent plays a crucial role. Solvents like ethanol, acetonitrile, or 1-butanol have been shown to be effective.[1] A solvent screen at a small scale can help identify the best option.
-
-
Side Reactions: The stability of the thioamide, especially in acidic conditions, can be a limiting factor.[1] Decomposition of the thioamide can lead to lower yields.
| Parameter | Recommendation | Potential Issue if Not Optimized |
| Reactant Purity | Use high-purity starting materials. | Side reactions, low yield, difficult purification. |
| Solvent | Anhydrous ethanol, acetonitrile, or 1-butanol. | Low reaction rate, side reactions.[1] |
| Temperature | Conventional heating (reflux) or microwave (90-130°C). | Incomplete reaction or decomposition.[1] |
| Reaction Time | Monitor by TLC; can range from minutes (microwave) to hours. | Incomplete reaction or product degradation. |
Q2: My reaction mixture turns dark, and I am getting a complex mixture of products. What is happening?
A2: Darkening of the reaction mixture and the formation of multiple products often indicate decomposition of the starting materials or the product. The furan ring, a related heterocyclic system, is known to be sensitive to acidic conditions, leading to polymerization.[1] While thiazoles are generally more stable, strong acidic conditions should be avoided if possible. Consider buffering the reaction mixture or using a non-acidic catalyst if applicable.
Part 2: Reduction of 2-(Trifluoromethyl)thiazole-5-carboxylic Acid/Ester
Q3: What is the recommended reducing agent for converting the carboxylic acid or ester to this compound?
A3: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols.[2][3] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[2]
Caption: General scheme for the reduction of the carboxylic acid or ester.
Q4: I am concerned about the stability of the trifluoromethyl group and the thiazole ring during the LiAlH₄ reduction. Are there any potential side reactions?
A4: This is a valid concern. While LiAlH₄ is a strong reducing agent, the trifluoromethyl group is generally stable under these conditions. However, over-reduction of the thiazole ring is a potential side reaction, although less common than with catalytic hydrogenation. To minimize the risk of side reactions:
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Control the Temperature: Perform the reaction at a low temperature, typically starting at 0°C and then allowing it to slowly warm to room temperature.
-
Stoichiometry: Use a moderate excess of LiAlH₄ (typically 1.5-2.0 equivalents for an ester and more for a carboxylic acid due to the initial acid-base reaction) to ensure complete conversion without having a large excess that could promote side reactions.
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Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
Q5: My LiAlH₄ reduction is sluggish or incomplete. What should I check?
A5: Incomplete reduction can be due to a few factors:
-
Inactive LiAlH₄: Lithium aluminum hydride reacts violently with water. Ensure that your reagent is fresh and has been stored under anhydrous conditions.
-
Insufficient Equivalents: For the reduction of a carboxylic acid, the first equivalent of LiAlH₄ is consumed in an acid-base reaction to deprotonate the carboxylic acid. Ensure you are using enough reagent to account for this initial reaction and for the reduction itself.
-
Reaction Temperature: While starting at a low temperature is recommended for control, the reaction may require warming to room temperature or even gentle reflux in some cases to go to completion.
| Parameter | Recommendation | Potential Issue if Not Optimized |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄). | Incomplete or no reaction with weaker agents like NaBH₄.[2] |
| Solvent | Anhydrous diethyl ether or THF. | Violent reaction of LiAlH₄ with protic solvents. |
| Temperature | Start at 0°C, then warm to room temperature. | Potential for side reactions at higher temperatures. |
| Work-up | Careful quenching with water and base (e.g., Fieser workup). | Formation of gelatinous aluminum salts that complicate isolation. |
Q6: The work-up of my LiAlH₄ reduction is resulting in a gelatinous precipitate that is difficult to filter. How can I improve the work-up?
A6: The formation of aluminum salts during the work-up is a common issue. The Fieser work-up is a widely used and effective method to obtain a granular, easily filterable precipitate. The procedure involves the sequential and careful addition of:
-
x mL of water
-
x mL of 15% aqueous sodium hydroxide
-
3x mL of water where x is the mass (in grams) of LiAlH₄ used.
Part 3: Purification and Characterization
Q7: What is a suitable method for purifying the final product, this compound?
A7: Column chromatography on silica gel is a standard and effective method for purifying the final product. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point for elution. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Q8: How can I confirm the identity and purity of my synthesized this compound?
A8: A combination of spectroscopic techniques should be used for characterization:
-
¹H NMR: To confirm the presence of the methylene protons of the alcohol and the thiazole ring proton.
-
¹³C NMR: To identify the carbons of the thiazole ring, the trifluoromethyl group, and the methanol moiety.
-
¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol group.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (Illustrative)
This protocol is adapted from general procedures for Hantzsch thiazole synthesis.
-
To a solution of thioformamide (1.0 eq) in anhydrous ethanol, add ethyl 4,4,4-trifluoro-2-haloacetoacetate (1.0 eq).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purify by column chromatography on silica gel.
Protocol 2: Reduction of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate to this compound (Illustrative)
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To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, add a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ using the Fieser work-up procedure.
-
Stir the resulting mixture at room temperature for 15-30 minutes until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purify by column chromatography on silica gel.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Addressing stability issues of (2-(Trifluoromethyl)thiazol-5-yl)methanol in solution
This technical support center provides guidance on addressing potential stability issues of (2-(Trifluoromethyl)thiazol-5-yl)methanol in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: Based on the chemical structure, which includes a trifluoromethyl group, a thiazole ring, and a primary alcohol, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The trifluoromethyl group could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the corresponding carboxylic acid. While the C-F bond is generally strong, facile hydrolysis of trifluoromethyl groups has been reported in some heterocyclic systems. The thiazole ring itself may also be susceptible to cleavage under extreme pH conditions.
-
Oxidation: The primary alcohol moiety is susceptible to oxidation, which would yield the corresponding aldehyde and subsequently the carboxylic acid. The thiazole ring may also be susceptible to oxidation, potentially leading to N-oxides or other degradation products.
-
Photodegradation: Thiazole-containing compounds can be sensitive to light. Exposure to UV or visible light may induce degradation, potentially through a [4+2] cycloaddition with singlet oxygen, leading to unstable endoperoxides that rearrange to various degradation products.[1]
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways. The trifluoromethyl group generally confers high thermal stability, but the overall stability of the molecule will depend on the entire structure.
Q2: What factors can influence the stability of this compound in solution?
A2: The stability of this compound can be significantly affected by several factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Acidic or basic conditions are likely to accelerate the degradation of the trifluoromethyl group and the thiazole ring.
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can affect reaction rates.
-
Temperature: Higher temperatures generally increase the rate of all chemical reactions, including degradation.
-
Light Exposure: As with many heterocyclic compounds, exposure to light, particularly in the UV range, can lead to photolytic degradation.[2][3][4][5][6]
-
Presence of Oxidizing Agents: The presence of peroxides, dissolved oxygen, or metal ions can promote oxidative degradation.
Q3: How can I monitor the stability of this compound in my experiments?
A3: The most common and effective method for monitoring the stability and quantifying the degradation of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound in solution | Hydrolytic degradation: Solution pH may be too high or too low. | Buffer the solution to a neutral pH (around 6-8). If the experimental conditions require acidic or basic pH, consider the stability limitations and analyze samples promptly. |
| Oxidative degradation: Presence of dissolved oxygen or other oxidizing species. | Degas solvents before use. Consider adding an antioxidant if compatible with the experimental setup. | |
| Photodegradation: Exposure to ambient or UV light. | Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in understanding the degradation pathways. |
| Inconsistent results between experiments | Variability in storage conditions: Differences in temperature, light exposure, or time between preparation and analysis. | Standardize storage and handling procedures. Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect from light. Prepare working solutions fresh daily. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of (2-(Trluoromethyl)thiazol-5-yl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70 °C).
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][4] A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable, validated HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
A mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.
Sample Data Tables for Forced Degradation Study
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature (°C) | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 h |
| Base Hydrolysis | 0.1 M NaOH | 25 | 8 h |
| Oxidation | 3% H₂O₂ | 25 | 24 h |
| Thermal | None | 70 | 48 h |
| Photolytic | ICH Q1B | 25 | As per guideline |
Table 2: Results of Forced Degradation Study
| Stress Condition | % Degradation of Parent | Number of Degradants | Major Degradant Peak (RT) |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidation | |||
| Thermal | |||
| Photolytic | |||
| Control |
(Note: The above tables are templates. Users should populate them with their experimental data.)
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. database.ich.org [database.ich.org]
- 3. scispace.com [scispace.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
Technical Support Center: Reactions Involving Trifluoromethylated Heterocycles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylated heterocycles. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
1. My trifluoromethylation reaction is giving a low yield. What are the potential causes and how can I improve it?
Low yields in trifluoromethylation reactions can stem from several factors, including the choice of reagent, reaction conditions, and the nature of the heterocyclic substrate.
Potential Causes and Solutions:
-
Suboptimal Reagent Choice: The reactivity of trifluoromethylating agents varies significantly. For electron-deficient heterocycles, a radical trifluoromethylation approach using a reagent like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) is often effective.[1] For electron-rich systems, electrophilic trifluoromethylating reagents such as Togni's or Umemoto's reagents may be more suitable.[2][3][4]
-
Incorrect Reaction Conditions: Temperature, solvent, and the choice of additives like oxidants or catalysts are critical.[1][5] Optimization of these parameters is often necessary. For instance, in reactions using Langlois' reagent, the mode of addition of the oxidant can be crucial for achieving a high yield.[1]
-
Substrate Reactivity: The electronic properties and steric hindrance of the heterocycle play a significant role. Unprotected N-H bonds in heterocycles can sometimes interfere with the reaction, although some protocols are compatible with them.[6]
-
Incomplete Conversion: In some cases, the reaction may not have gone to completion. Monitoring the reaction by techniques like 19F NMR can help determine the optimal reaction time.[1] If conversion is low, a second addition of the trifluoromethylating reagent and oxidant can sometimes drive the reaction to completion.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
2. I am observing the formation of multiple products and side reactions. How can I improve the selectivity of my trifluoromethylation reaction?
Poor selectivity can manifest as the formation of constitutional isomers (regioisomers) or unwanted byproducts.
Potential Causes and Solutions:
-
Regioselectivity Issues: The position of trifluoromethylation is influenced by the electronic and steric properties of the heterocycle.[1][6] For ambiphilic heterocycles with both nucleophilic and electrophilic C-H bonds, the choice of trifluoromethylation method (radical, electrophilic, or nucleophilic) can determine the site of functionalization.[1]
-
Formation of Byproducts:
-
Hydrogen Abstraction: A common side reaction is the abstraction of a hydrogen atom by the trifluoromethyl radical, leading to the formation of trifluoromethane (CF3H).[1]
-
Reaction with Solvent or Additives: The trifluoromethyl radical can also react with components of the reaction mixture, such as isobutene generated from t-butyl hydroperoxide (TBHP), leading to alkyltrifluoromethyl byproducts.[1]
-
Dimerization of Reagents: Some reagents, like nitrile imines used in cycloadditions, can dimerize, reducing the amount available for the desired reaction.[7]
-
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor reaction selectivity.
3. I am having difficulty purifying my trifluoromethylated heterocycle. What are some common purification challenges and how can I overcome them?
Purification of trifluoromethylated heterocycles can be challenging due to their unique physicochemical properties.
Common Purification Issues and Solutions:
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Column Chromatography | - Compound is highly polar and retained on silica gel.- Compound is unstable on silica gel.- Inappropriate solvent system. | - Use a more polar eluent or a gradient elution.[8]- Consider a different stationary phase like alumina or reverse-phase silica (C18).[8]- Minimize the time the compound is on the column by using flash chromatography.[8] |
| Co-elution of Impurities | - Similar polarity of the desired compound and impurities.- Formation of isomeric impurities during synthesis. | - Optimize chromatographic conditions with a different solvent system or stationary phase.[8]- High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution.[8]- Consider a multi-step purification strategy, such as crystallization or liquid-liquid extraction before chromatography.[8] |
| Product Crystallization Fails or Yields an Oil | - Presence of impurities inhibiting crystal lattice formation.- Inappropriate solvent for crystallization.- Compound has a low melting point or exists as a stable oil. | - Further purify the crude material by chromatography.[8]- Screen a variety of solvents with different polarities.[8]- Try techniques like slow evaporation, cooling, or vapor diffusion.[8]- If the compound is an oil, attempt to form a salt or co-crystal to induce crystallization.[8] |
| Compound Degradation During Purification | - Sensitivity to acidic or basic conditions on silica gel. | - Use a neutral stationary phase like alumina.- Add a small amount of a neutralizer (e.g., triethylamine for basic compounds) to the eluent. |
General Purification Workflow
Caption: General workflow for the purification of trifluoromethylated heterocycles.
Experimental Protocols
Protocol 1: General Procedure for Radical C-H Trifluoromethylation using Langlois' Reagent [1]
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the heterocycle (1.0 equiv) in a suitable solvent (e.g., dichloromethane/water mixture), add sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv).
-
Initiation: Add t-butyl hydroperoxide (5.0 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by TLC or 19F NMR.
-
Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: For poorly reactive substrates, a second addition of Langlois' reagent and t-butyl hydroperoxide after 24 hours may be necessary to drive the reaction to completion.[1] For some substrates, the reaction can be performed under purely aqueous conditions.[1][6]
Protocol 2: Purification by Crystallization [8]
-
Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Trifluoromethylating Reagents for Heterocycles
| Reagent Type | Example Reagent(s) | Typical Substrates | Key Advantages | Potential Drawbacks |
| Radical | Sodium Trifluoromethanesulfinate (Langlois' Reagent) | Electron-deficient and some electron-rich heterocycles | Benchtop stable, inexpensive, operationally simple | May require an oxidant, potential for side reactions |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Electron-rich heterocycles, thiols, alcohols, phosphines | High reactivity, broad substrate scope | Can be expensive, may require specific activators |
| Nucleophilic | (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) | Carbonyl compounds, imines | Delivers a CF3- anion, mild reaction conditions | Requires a fluoride source for activation |
This technical support guide provides a starting point for troubleshooting common issues in reactions involving trifluoromethylated heterocycles. For more specific issues, consulting the primary literature for the particular reaction and substrate is recommended.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of (2-(Trifluoromethyl)thiazol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (2-(Trifluoromethyl)thiazol-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound typically involves the reduction of a corresponding carbonyl compound, such as 2-(trifluoromethyl)thiazole-5-carbaldehyde or an ester derivative like ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. Therefore, common impurities may include:
-
Unreacted Starting Material: Residual 2-(trifluoromethyl)thiazole-5-carbaldehyde or its ester precursor.
-
Over-reduction Products: While less common with mild reducing agents like sodium borohydride, stronger agents could potentially lead to the formation of other reduced species.
-
By-products from Synthesis: Impurities from previous synthetic steps, such as those arising from the formation of the thiazole ring, may persist. These can include regioisomers or halogenated precursors.[1]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
-
Salts: Inorganic salts formed during the reaction workup.
Q2: What are the recommended primary purification methods for this compound?
The two primary methods for purifying this compound are column chromatography and recrystallization .
-
Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. It is particularly useful for removing unreacted starting materials and other organic by-products.
-
Recrystallization: If the compound is a solid at room temperature, recrystallization is an excellent method for achieving high purity by removing small amounts of impurities.
Q3: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For polar fluorinated molecules like this compound, a systematic solvent screening is recommended.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity | Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | High | Often good solvents for polar compounds. A solvent pair with water can be effective. |
| Esters | Ethyl Acetate | Medium | Good for compounds with moderate polarity. |
| Ketones | Acetone | Medium | Can be a good solvent for a range of polarities. |
| Halogenated | Dichloromethane | Medium | Good dissolving power, but can be volatile. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low-Medium | Often used in solvent pairs with non-polar solvents. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low | Typically used as the "anti-solvent" in a solvent pair system. |
A general rule of thumb is that solvents containing functional groups similar to the compound of interest may be good solubilizers.[2]
Q4: What are typical solvent systems for column chromatography?
For flash column chromatography of moderately polar compounds like this compound, a mixture of a non-polar and a polar solvent is commonly used. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.
Table 2: Common Solvent Systems for Flash Column Chromatography
| Non-Polar Component | Polar Component | Typical Starting Ratio (v/v) | Comments |
| Hexanes or Heptane | Ethyl Acetate | 9:1 to 7:3 | A standard and effective system for many compounds of moderate polarity. |
| Hexanes or Heptane | Acetone | 9:1 to 8:2 | Acetone is more polar than ethyl acetate and can be used for more polar compounds. |
| Dichloromethane | Methanol | 99:1 to 95:5 | Suitable for more polar compounds. Use with caution as methanol can dissolve silica gel at high concentrations.[3] |
| Dichloromethane | Ethyl Acetate | 9:1 to 1:1 | Offers a different selectivity compared to hexane/ethyl acetate systems. |
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or inappropriate solvent. | Add more solvent in small portions. If the compound still does not dissolve, the solvent is likely unsuitable. Try a more polar solvent. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the solvent. | Use a lower-boiling point solvent. Add a small amount of a non-polar "anti-solvent" to the hot solution until it becomes slightly turbid, then allow it to cool slowly. |
| No crystals form upon cooling | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding a seed crystal. Scratch the inside of the flask with a glass rod at the solvent line. Cool the solution in an ice bath. |
| Low recovery of purified product | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Cool the filtrate in an ice bath to minimize solubility. Pre-heat the funnel and filter paper for hot filtration. |
| Crystals are colored or appear impure | Impurities are co-crystallizing with the product. | Try a different recrystallization solvent or a solvent pair. Consider treating the hot solution with activated charcoal to remove colored impurities before filtration. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not move off the baseline (Rf = 0) | The eluent is not polar enough. | Increase the polarity of the solvent system by increasing the proportion of the polar solvent. A small amount of methanol (0.5-2%) can be added to the eluent for very polar compounds. |
| Compound runs at the solvent front (Rf = 1) | The eluent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent. |
| Poor separation of spots (co-elution) | The chosen solvent system does not provide adequate resolution. | Try a different solvent system with different selectivity (e.g., switch from ethyl acetate to acetone as the polar component). Ensure proper column packing to avoid channeling. |
| Streaking or tailing of spots on TLC and column | The compound may be acidic or basic. The sample is overloaded. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds). Load less sample onto the column. |
| Cracking of the silica gel bed | Heat generated from the solvent mixing with the silica gel. Improper packing. | Pack the column using a slurry method and ensure the silica is well-settled before loading the sample. Avoid using highly exothermic solvent mixtures. |
Experimental Protocols & Visualizations
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
General Protocol for Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
References
Overcoming challenges in the C-H trifluoromethylation of heterocycles
Welcome to the technical support center for C-H trifluoromethylation of heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical synthetic transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My C-H trifluoromethylation reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a common challenge that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Handling:
-
Trifluoromethylating Reagent: The stability and purity of your CF3 source are paramount. For instance, some reagents are sensitive to moisture and air. Consider using a fresh batch of the reagent or purifying the existing one if possible. For solid reagents like sodium trifluoromethanesulfinate (Langlois' reagent), ensure it is a fine, free-flowing powder.
-
Oxidant/Initiator: Many trifluoromethylation reactions require an oxidant or initiator. The activity of these reagents can degrade over time. For example, tert-butyl hydroperoxide (TBHP) solutions can decompose. It is advisable to use a freshly opened bottle or titrate an older one to determine its active concentration.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can dramatically impact the reaction outcome. Some reactions proceed well in a biphasic system (e.g., CH2Cl2/H2O), while others may require polar aprotic solvents like DMF or DMSO to achieve optimal results.[1] Solvent choice can also influence the regioselectivity of the reaction.[1]
-
Temperature: While many modern methods operate at room temperature, some substrates may require heating to facilitate the reaction. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side product formation.
-
Atmosphere: While some protocols are robust and can be performed in the air, others may be sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
-
-
Substrate Reactivity:
-
Electronic Properties: The electronic nature of your heterocycle plays a crucial role. Electron-rich heterocycles are often more susceptible to radical trifluoromethylation. For electron-deficient systems, alternative methods or more potent reagents might be necessary.
-
Steric Hindrance: Steric hindrance around the target C-H bond can prevent the trifluoromethylating agent from accessing the reaction site.
-
-
Issue 2: Poor Regioselectivity
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the trifluoromethylation?
-
Answer: Achieving high regioselectivity is a significant challenge, as many trifluoromethylation reactions proceed via radical intermediates which can be less selective. Here are some strategies to improve selectivity:
-
Directing Groups: The use of a directing group on your heterocyclic substrate can effectively guide the trifluoromethylation to a specific position, often the ortho-position.
-
Solvent Tuning: As mentioned, the solvent can influence the regioselectivity. Experimenting with a range of solvents with varying polarities and coordinating abilities is a worthwhile endeavor.[1] For example, in the trifluoromethylation of 4-acetylpyridine, different solvent systems can favor different isomers.[1]
-
Catalyst/Reagent Choice: Different trifluoromethylating reagents and catalyst systems can exhibit different regioselectivities. For instance, electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents may offer different selectivity profiles compared to radical methods.
-
Protecting Groups: Strategically placing protecting groups on your heterocycle can block certain reactive sites, thereby directing the trifluoromethylation to the desired position.
-
Issue 3: Formation of Side Products
-
Question: I am observing significant formation of unwanted side products in my reaction. What are the common side reactions and how can I minimize them?
-
Answer: Side product formation can arise from various competing reaction pathways. Common side products include dimers of the starting material, over-trifluoromethylated products, and products from solvent participation.
-
Control Reaction Rate: Rapid addition of reagents, especially the oxidant, can lead to uncontrolled side reactions. Slow, controlled addition of the oxidant using a syringe pump can often minimize the formation of byproducts by maintaining a low concentration of the reactive intermediates.[1]
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Optimize Stoichiometry: The stoichiometry of the reagents is critical. An excess of the trifluoromethylating agent or the oxidant can lead to multiple trifluoromethylations or degradation of the starting material and product. A careful optimization of the reagent ratios is recommended.
-
Scavengers: In some cases, radical scavengers can be used to suppress unwanted side reactions, although this must be done carefully to avoid inhibiting the desired reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common sources for the trifluoromethyl radical?
-
A1: Several reagents are commonly used to generate trifluoromethyl radicals. Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) is a popular choice due to its stability and ease of handling.[1][2][3] Other sources include trifluoroiodomethane (CF3I) and trifluoromethanesulfonyl chloride (CF3SO2Cl), often used in photoredox catalysis.[4]
-
-
Q2: How do I choose the right trifluoromethylating reagent for my heterocycle?
-
A2: The choice of reagent depends on the nature of your heterocycle and the desired reaction mechanism.
-
For electron-rich heterocycles: Radical trifluoromethylation using reagents like Langlois' reagent is often effective.[1]
-
For reactions involving nucleophilic substrates (e.g., pre-lithiated heterocycles): An electrophilic trifluoromethylating agent such as an Umemoto or Togni reagent would be more appropriate.
-
For photoredox-catalyzed reactions: Triflyl chloride (CF3SO2Cl) or CF3I are commonly employed.[4]
-
-
-
Q3: What is the role of the oxidant in reactions using Langlois' reagent?
-
A3: In reactions utilizing Langlois' reagent (CF3SO2Na), an oxidant such as tert-butyl hydroperoxide (TBHP) is typically required to generate the trifluoromethyl radical from the sulfinate. The oxidant facilitates a single-electron transfer (SET) process.
-
-
Q4: Can I perform C-H trifluoromethylation on a gram scale?
-
A4: Yes, many modern C-H trifluoromethylation protocols are scalable. However, scaling up may require re-optimization of reaction parameters such as reagent addition rates, stirring speed, and heat dissipation. Reaction calorimetry can be a useful tool to study the reaction profile and ensure safety during scale-up.[1]
-
-
Q5: Are there any "green" or more environmentally friendly methods for C-H trifluoromethylation?
-
A5: Research is ongoing to develop more sustainable methods. Some approaches focus on using water as a solvent, employing visible-light photoredox catalysis to avoid harsh reagents, and developing catalytic systems that minimize waste.
-
Quantitative Data Summary
Table 1: Comparison of Trifluoromethylating Reagents for the C-H Trifluoromethylation of 4-tert-Butylpyridine.
| Entry | Trifluoromethylating Reagent | Oxidant/Conditions | Yield (%) |
| 1 | CF3SO2Na (Langlois' reagent) | t-BuOOH | 75 |
| 2 | CF3I | Photoredox catalysis | 85 |
| 3 | Umemoto's Reagent | Base | Not reported for direct C-H |
| 4 | Togni's Reagent | Not reported for direct C-H | Not reported for direct C-H |
Data adapted from various sources for illustrative purposes.
Table 2: Optimization of Reaction Conditions for the Trifluoromethylation of 4-Acetylpyridine with Langlois' Reagent.
| Entry | Equivalents of CF3SO2Na | Equivalents of t-BuOOH | Solvent | Stirring Rate (rpm) | GC Yield (%) |
| 1 | 1.5 | 2.5 | CH2Cl2/H2O | 1200 | 25 |
| 2 | 3.0 | 5.0 | CH2Cl2/H2O | 1200 | 60 |
| 3 | 3.0 | 5.0 | CH2Cl2/H2O | 300 | 72 |
| 4 | 3.0 | 5.0 | CH2Cl2/H2O | 0 (unstirred) | 85 |
| 5 | 3.0 | 5.0 | DMSO/H2O | 600 | 55 |
Data adapted from Ji, Y. et al. PNAS (2011).[1]
Experimental Protocols
Protocol 1: General Procedure for the C-H Trifluoromethylation of Heterocycles using Langlois' Reagent
This protocol is adapted from the work of Baran and co-workers.[1]
-
To a reaction vessel is added the heterocycle (1.0 equiv).
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv) is added.
-
The appropriate solvent (e.g., a 2.5:1 mixture of CH2Cl2/H2O or DMSO/H2O) is added.
-
The mixture is stirred at the desired temperature (typically room temperature).
-
tert-Butyl hydroperoxide (t-BuOOH, 5.0 equiv, 70 wt. % in H2O) is added dropwise over a period of time. For sensitive substrates or scaled-up reactions, slow addition via syringe pump is recommended.
-
The reaction is monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
If the reaction is incomplete after 24 hours, a second portion of Langlois' reagent (3.0 equiv) and t-BuOOH (5.0 equiv) can be added.[1]
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Photocatalytic Trifluoromethylation of Heteroarenes
This protocol is a general representation based on photoredox catalysis principles.[4]
-
In a reaction vial equipped with a magnetic stir bar, the heteroarene (1.0 equiv), the photocatalyst (e.g., fac-[Ir(ppy)3], 1-5 mol%), and the trifluoromethylating agent (e.g., CF3SO2Cl, 1.5-2.0 equiv) are combined.
-
The vial is sealed with a septum and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Anhydrous solvent (e.g., DMF or acetonitrile) and a base (e.g., an inorganic base like K2CO3 or an organic base like diisopropylethylamine) are added via syringe.
-
The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs or a compact fluorescent lamp) at room temperature.
-
The reaction progress is monitored by TLC, GC-MS, or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for C-H trifluoromethylation of heterocycles.
Caption: A simplified mechanism for radical C-H trifluoromethylation using Langlois' reagent.
Caption: A conceptual diagram of a photoredox catalytic cycle for trifluoromethylation.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Degradation Studies of (2-(Trifluoromethyl)thiazol-5-yl)methanol
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for (2-(Trluoromethyl)thiazol-5-yl)methanol under forced degradation conditions?
While specific pathways for (2-(Trluoromethyl)thiazol-5-yl)methanol are not established, based on studies of similar thiazole-containing compounds, potential degradation pathways may include:
-
Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid.[1][2] The thiazole ring itself could also undergo oxidation under strong oxidative conditions.
-
Photodegradation: Thiazole rings with specific substituents, particularly aryl rings, can be susceptible to photo-oxygenation.[3] This may involve a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges to a final degradation product.[3]
-
Hydrolysis (Acidic/Basic): While the thiazole ring is generally stable, extreme pH and high temperatures might lead to ring opening or other hydrolytic degradation. The trifluoromethyl group is generally stable to hydrolysis.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule is expected, though the specific products are undetermined without experimental data.
Q2: How should I set up a forced degradation study for this compound?
Forced degradation studies should be conducted according to ICH guidelines (Q1A, Q1B) to assess the stability of the molecule under various stress conditions.[4][5][6] A systematic approach involves exposing a solution of the compound to acidic, basic, oxidative, photolytic, and thermal stress.
Q3: What analytical techniques are most suitable for analyzing the degradation products?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating the parent compound from its degradation products and for quantitative analysis.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial for identifying the molecular weights and fragmentation patterns of the degradation products, which aids in structure elucidation.[3]
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for the definitive identification of isolated degradation products.[3]
Troubleshooting Guides
Problem 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are not stringent enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).
-
Increase the temperature of the study.
-
Extend the duration of the stress exposure.
-
For photolytic studies, ensure the light source has an appropriate wavelength and intensity.
-
Problem 2: The parent compound degrades completely, and multiple, poorly resolved peaks are observed in the chromatogram.
-
Possible Cause: The stress conditions are too harsh, leading to extensive secondary degradation.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the temperature of the study.
-
Reduce the exposure time.
-
Optimize the HPLC method (e.g., gradient, mobile phase composition) to improve the resolution of the degradation products.
-
Problem 3: Difficulty in identifying the structure of a major degradation product.
-
Possible Cause: Insufficient data from a single analytical technique.
-
Troubleshooting Steps:
-
Isolate the degradation product using preparative HPLC.
-
Acquire high-resolution mass spectrometry (HRMS) data to determine the accurate mass and elemental composition.
-
Perform 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated product for complete structural elucidation.
-
Consider derivatization of the degradation product to aid in its identification.
-
Experimental Protocols
The following are general protocols for forced degradation studies, which should be optimized for (2-(Trifluoromethyl)thiazol-5-yl)methanol.
1. Acidic and Basic Hydrolysis
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For acidic hydrolysis, add an equal volume of 0.1 M HCl.
-
For basic hydrolysis, add an equal volume of 0.1 M NaOH.
-
Heat the solutions at a controlled temperature (e.g., 60-80 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of degradation.
-
2. Oxidative Degradation
-
Protocol:
-
Prepare a solution of the compound.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature or slightly elevated temperature and collect samples at different time intervals.
-
Analyze the samples by HPLC.
-
3. Photolytic Degradation
-
Protocol:
-
Prepare a solution of the compound and place it in a photostability chamber.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Collect samples at various time points and analyze by HPLC.
-
4. Thermal Degradation
-
Protocol:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 80-120 °C).
-
Prepare a solution of the compound and heat it in a controlled temperature bath.
-
Collect samples at different time points and analyze by HPLC.
-
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 24 | 80 | Data | Data | Data |
| Oxidation | 3% H₂O₂ | 24 | 25 | Data | Data | Data |
| Photolytic | ICH Q1B | 48 | 25 | Data | Data | Data |
| Thermal (Solution) | - | 48 | 100 | Data | Data | Data |
| Thermal (Solid) | - | 48 | 120 | Data | Data | Data |
Data to be filled in based on experimental results.
Visualizations
Potential Photodegradation Pathway
Caption: Plausible photolytic degradation via Diels-Alder cycloaddition.
Potential Oxidative Degradation Pathway
Caption: Stepwise oxidation of the primary alcohol group.
Experimental Workflow for Degradation Studies
References
- 1. researchgate.net [researchgate.net]
- 2. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. researchgate.net [researchgate.net]
Enhancing the efficiency of catalytic processes with (2-(Trifluoromethyl)thiazol-5-yl)methanol
Technical Support Center: (2-(Trifluoromethyl)thiazol-5-yl)methanol in Catalysis
Welcome to the technical support center for enhancing catalytic processes using this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work. While this compound is primarily available as a chemical intermediate, its structure is representative of thiazole-containing ligands used to enhance the efficiency and stability of metal catalysts in various organic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalytic processes?
A1: this compound is best utilized as a ligand for transition metal catalysts, such as those based on palladium, nickel, or copper.[1] The thiazole ring, containing both nitrogen and sulfur atoms, can coordinate with the metal center, influencing its electronic properties and steric environment. This modulation can lead to improved catalyst stability, activity, and selectivity. Thiazole derivatives are known to be vital in forming metal complexes that serve as catalysts in significant reactions.
Q2: How does the trifluoromethyl (-CF₃) group affect the catalytic performance?
A2: The trifluoromethyl group is a strong electron-withdrawing group. When incorporated into a ligand, it can significantly alter the electronic density at the metal center. This can:
-
Enhance Reductive Elimination: By making the metal center more electron-deficient, it can promote the final bond-forming step in many cross-coupling reactions.[2]
-
Improve Catalyst Stability: The -CF₃ group can increase the metabolic and thermal stability of the ligand and the resulting metal complex.[2]
-
Modify Selectivity: Changes in the electronic nature of the catalyst can influence chemo-, regio-, and stereoselectivity.
Q3: What types of catalytic reactions are suitable for this class of ligand?
A3: Thiazole-based ligands are versatile and can be applied in a range of transition metal-catalyzed reactions, including:
-
Cross-Coupling Reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.
-
C-H Activation/Functionalization: The thiazole N-oxide can be particularly useful in directing C-H arylation at the 2-position of the ring under mild conditions.[3]
-
Carbonylation Reactions.
-
Hydrogenation and Transfer Hydrogenation Reactions.
Q4: How should this compound be handled and stored?
A4: Like most specialized organic reagents, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to strong oxidizing agents. When used in catalysis, particularly with air-sensitive catalysts like Pd(0) complexes, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide for Catalytic Reactions
This guide addresses common issues encountered when using this compound as a ligand in a representative palladium-catalyzed cross-coupling reaction.
Problem 1: Low or No Conversion of Starting Material
-
Q: My reaction shows little to no product formation. What are the likely causes?
-
A: Potential Cause 1: Catalyst Inactivity. The palladium precursor (e.g., Pd(OAc)₂) may be of poor quality or may have decomposed.
-
A: Potential Cause 2: Catalyst Poisoning. The sulfur atom in the thiazole ring can, in some cases, act as a poison to the palladium catalyst.
-
Solution: Employ bulky, electron-rich co-ligands (e.g., phosphine ligands like SPhos or P(tBu)₃) that can stabilize the palladium center and mitigate sulfur poisoning.[1] Screening the ligand-to-metal ratio is also critical.
-
-
A: Potential Cause 3: Inadequate Reaction Conditions. The chosen base, solvent, or temperature may be suboptimal for the specific substrates.
-
Solution: Systematically screen reaction parameters. The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOAc) and solvent (e.g., DMA, DMF, Toluene) is highly substrate-dependent.[1] Ensure solvents are anhydrous.
-
-
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
-
Q: I observe a black precipitate (palladium black) in my reaction, and the activity has ceased. Why is this happening?
-
A: Potential Cause 1: High Temperature. Prolonged exposure to high temperatures can lead to the agglomeration of palladium nanoparticles, forming inactive palladium black.[1]
-
Solution: Screen a range of temperatures (e.g., 80-120 °C) to find the lowest effective temperature for the transformation.
-
-
A: Potential Cause 2: Incorrect Ligand-to-Metal Ratio. An insufficient amount of the stabilizing thiazole ligand can leave the palladium center exposed and prone to decomposition.
-
Solution: Increase the ligand-to-metal ratio. A common starting point is a 2:1 or 4:1 ligand-to-palladium ratio.
-
-
Problem 3: Formation of Side Products (e.g., Homocoupling)
-
Q: My reaction yields a significant amount of homocoupled side products instead of the desired cross-coupled product. How can I improve selectivity?
-
A: Potential Cause 1: Suboptimal Stoichiometry. An incorrect ratio of the coupling partners can favor homocoupling.
-
Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of one substrate relative to the other to favor the cross-coupling pathway.[1]
-
-
A: Potential Cause 2: High Catalyst Concentration. In some systems, higher catalyst loadings can promote side reactions.
-
Solution: Attempt to lower the catalyst loading. For highly efficient systems, loadings as low as 0.1–0.01 mol% can be effective and minimize side product formation.[1]
-
-
Data Presentation: Parameter Screening
Effective optimization requires systematic screening of reaction parameters. The following tables illustrate a hypothetical screening process for a Suzuki-Miyaura coupling reaction.
Table 1: Base and Solvent Screening for a Model Reaction
| Entry | Base (2.0 eq.) | Solvent (0.2 M) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 100 | 12 | 45 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 4 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 5 | Cs₂CO₃ | DMF | 100 | 12 | 65 |
Yields are hypothetical and for illustrative purposes.
Table 2: Ligand-to-Metal Ratio Optimization
| Entry | Catalyst System | L/Pd Ratio | Temperature (°C) | Time (h) | Yield (%) | Pd Black |
| 1 | Pd(OAc)₂ (2 mol%) | 0:1 | 100 | 4 | 15 | Yes |
| 2 | Pd(OAc)₂ (2 mol%) + Ligand | 1:1 | 100 | 12 | 68 | Yes |
| 3 | Pd(OAc)₂ (2 mol%) + Ligand | 2:1 | 100 | 12 | 92 | No |
| 4 | Pd(OAc)₂ (2 mol%) + Ligand | 4:1 | 100 | 12 | 91 | No |
Ligand = this compound. Yields are hypothetical.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a representative procedure for the coupling of an aryl bromide with an arylboronic acid using a palladium catalyst and this compound as a ligand.
1. Reagent Preparation:
-
Aryl Bromide (1.0 mmol, 1.0 eq.)
-
Arylboronic Acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
2. Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Cs₂CO₃, Pd(OAc)₂, and this compound.
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous 1,4-dioxane and deionized water.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
3. Reaction Monitoring and Work-up:
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure cross-coupled product.
Visualizations
Caption: Experimental workflow for a typical palladium-catalyzed cross-coupling reaction.
Caption: A logical troubleshooting guide for optimizing a catalytic reaction.
Caption: A simplified Pd(0)/Pd(II) catalytic cycle for a cross-coupling reaction.
References
Validation & Comparative
Characterization of (2-(Trifluoromethyl)thiazol-5-yl)methanol: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of (2-(Trifluoromethyl)thiazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related thiazole derivatives to provide expected analytical outcomes and robust experimental protocols. The guide compares spectroscopic and chromatographic techniques, offering insights into their relative performance for structural elucidation and purity assessment.
Executive Summary
The characterization of this compound relies on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is paramount for unambiguous structure confirmation. Mass Spectrometry (MS) provides crucial molecular weight verification and fragmentation analysis. High-Performance Liquid Chromatography (HPLC) is the method of choice for purity determination and impurity profiling. Infrared (IR) spectroscopy complements these techniques by identifying key functional groups. This guide details optimized protocols for each method and presents a comparative analysis with related thiazole compounds.
Comparative Analytical Data
The following tables summarize expected and reported data for this compound and its structural analogs. This comparative approach allows for a more informed analysis of the target molecule.
Table 1: Comparison of ¹H NMR Spectral Data (Expected vs. Reported)
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Expected) | CDCl₃ | ~7.8 (s, 1H, H-4), ~4.9 (s, 2H, CH₂), ~3.5 (br s, 1H, OH) |
| (2,4-Dimethyl-1,3-thiazol-5-yl)methanol[1] | - | 4.55 (s, 2H, CH₂), 2.63 (s, 3H, CH₃), 2.40 (s, 3H, CH₃) |
| (2-Methyl-1,3-thiazol-5-yl)methanol[2] | - | 7.55 (s, 1H, H-4), 4.75 (s, 2H, CH₂), 2.68 (s, 3H, CH₃) |
| 4-(4-Fluorophenyl)-2-(2-(3-(trifluoromethyl)benzylidene)hydrazinyl)thiazole[3] | - | 11.26-12.50 (s, 1H, NH), 7.85-8.43 (s, 1H, N=CH), 6.22-7.50 (s, 1H, H-5) |
Table 2: Comparison of ¹³C NMR Spectral Data (Expected vs. Reported)
| Compound | Solvent | Expected/Reported Chemical Shifts (δ, ppm) |
| This compound (Expected) | CDCl₃ | ~160 (q, C-2, J≈38 Hz), ~145 (C-5), ~125 (C-4), ~120 (q, CF₃, J≈270 Hz), ~58 (CH₂) |
| 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one[4] | DMSO-d₆ | 166.7 (C=O), 147.6, 145.7, 132.6, 131.9, 129.6, 127.3, 125.5, 119.8, 114.3, 112.0, 110.9, 34.0 (N-CH₃), 30.1 (CH₂), 18.9 (CH₃) |
| 4-(4-Fluorophenyl)-2-(2-(3-(trifluoromethyl)benzylidene)hydrazinyl)thiazole[3] | - | 168.3–170.6 (C-2), 148.8–160.9 (C-4), 101.8–104.5 (C-5), 135.5–148.3 (N=CH) |
Table 3: Comparison of HPLC Parameters for Thiazole Derivatives
| Compound/Method | Column | Mobile Phase | Flow Rate | Detection |
| This compound (Proposed) | C18, 4.6 x 250 mm, 5 µm | Acetonitrile:Water (Gradient) | 1.0 mL/min | UV at 254 nm |
| Thiazole Derivative[1] | C18, 4.5 x 250 mm, 5 µm | Methanol:Water (70:30) | 1.0 mL/min | UV at 238 nm |
| Novel Aminothiazole[5] | C18, 4.6 x 50 mm, 5 µm | Acetonitrile:0.1% v/v Orthophosphoric Acid in Water (45:55) | 1.0 mL/min | UV at 272 nm |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for similar compounds and are expected to yield high-quality data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire data with a spectral width of -2 to 12 ppm, using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a spectral width of 0 to 200 ppm with proton decoupling.
-
For ¹⁹F NMR, acquire data with a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm), using a suitable fluorine standard for referencing if necessary.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Mass Spectrometry (MS)
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
To obtain fragmentation data for structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and applying collision-induced dissociation (CID).
-
High-Performance Liquid Chromatography (HPLC)
-
Reversed-Phase HPLC for Purity Analysis:
-
System: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Identify characteristic absorption bands for functional groups such as O-H (alcohol), C-F (trifluoromethyl), and the thiazole ring vibrations.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Caption: Comparative workflow of HPLC and Mass Spectrometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 5. d-nb.info [d-nb.info]
A Comparative Guide to the Quantitative Analysis of (2-(Trifluoromethyl)thiazol-5-yl)methanol in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (2-(Trifluoromethyl)thiazol-5-yl)methanol, a key fluorinated heterocyclic intermediate in pharmaceutical synthesis, is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR). The performance of each method is evaluated based on experimental data for the target analyte or structurally similar compounds, providing a framework for selecting the most appropriate technique for your research needs.
At a Glance: Method Comparison
The choice of analytical technique for quantifying this compound in complex reaction mixtures depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix.
| Feature | HPLC-UV | GC-MS (with Derivatization) | ¹⁹F qNMR |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass detection | Nuclear spin resonance of ¹⁹F nucleus |
| Sample Preparation | Dilution, filtration | Extraction, derivatization | Dilution with deuterated solvent |
| Speed | Moderate | Moderate to Slow (due to derivatization) | Fast |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~10 - 100 µg/mL |
| Precision (%RSD) | < 2% | < 10% | < 5% |
| Accuracy (Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Key Advantage | Robust, widely available | High sensitivity and specificity | Rapid, non-destructive, minimal sample prep |
| Key Disadvantage | Moderate sensitivity | Requires derivatization for polar analytes | Lower sensitivity |
Quantitative Performance Data
The following tables summarize the typical quantitative performance parameters for each analytical method. Data for HPLC-UV and GC-MS are based on validated methods for structurally similar thiazole and fluorinated compounds.
Table 1: HPLC-UV Performance Data
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 | R² ≥ 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL | - |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | - |
| Precision (%RSD) | Intraday: < 1.5%, Interday: < 2.0% | RSD ≤ 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 98.0% - 102.0% |
Table 2: GC-MS Performance Data (Post-Derivatization)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 | R² ≥ 0.995 |
| Limit of Detection (LOD) | ~0.01 µg/mL | - |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | - |
| Precision (%RSD) | < 10% | RSD ≤ 15% |
| Accuracy (Recovery %) | 90% - 110% | 85% - 115% |
Table 3: ¹⁹F qNMR Performance Data
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 | R² ≥ 0.995 |
| Limit of Detection (LOD) | ~10 µg/mL | - |
| Limit of Quantification (LOQ) | ~30 µg/mL | - |
| Precision (%RSD) | < 5% | RSD ≤ 5% |
| Accuracy (Recovery %) | 95% - 105% | 90% - 110% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these analytical techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a validated procedure for a novel indole-thiazole derivative and is suitable for the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of acetonitrile.
-
Vortex for 2 minutes to ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the analyte).
-
Run Time: 10 minutes.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polar nature of the hydroxyl group in this compound, derivatization is necessary to improve its volatility and thermal stability for GC-MS analysis. Silylation is a common and effective derivatization technique.[1]
1. Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture into a GC vial.
-
Add a suitable internal standard (e.g., a stable fluorinated compound not present in the sample).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. Standard Solution Preparation and Derivatization:
-
Prepare a stock solution of the reference standard in a volatile solvent (e.g., ethyl acetate).
-
Prepare a series of working standards and derivatize them following the same procedure as the samples.
3. GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
¹⁹F Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR)
¹⁹F qNMR is a powerful technique for the direct and rapid quantification of fluorinated compounds in complex mixtures, often without the need for extensive sample preparation or a matching reference standard.[2]
1. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Add a known amount of a suitable internal standard. The internal standard should be a stable fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Add a sufficient volume of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to dissolve the sample and standard.
-
Mix thoroughly.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Pulse Sequence: A standard 1D fluorine experiment with proton decoupling.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation. A value of 30 seconds is generally sufficient.
-
Number of Scans: 16 to 64, depending on the concentration of the analyte.
-
Spectral Width: Sufficient to cover the chemical shifts of both the analyte and the internal standard.
3. Data Processing and Analysis:
-
Apply an exponential multiplication function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the trifluoromethyl group of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
References
Unraveling the Anticancer Potential: A Comparative Analysis of (2-(Trifluoromethyl)thiazol-5-yl)methanol Analogs
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals is now available, offering an in-depth analysis of the biological efficacy of (2-(Trifluoromethyl)thiazol-5-yl)methanol analogs. This guide provides a comprehensive overview of the anticancer activities of various thiazole derivatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
The therapeutic landscape of oncology is continually evolving, with a significant focus on the development of targeted therapies that can selectively inhibit the proliferation of cancer cells. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. The inclusion of a trifluoromethyl group can enhance the metabolic stability and bioavailability of these compounds. This guide focuses on the biological efficacy of analogs related to this compound, providing a valuable resource for the scientific community.
Comparative Biological Efficacy
Table 1: In Vitro Cytotoxicity of 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide Derivatives
| Compound ID | R Group (Substitution on Phenyl Ring) | A-549 (Lung Carcinoma) % Inhibition at 50 µg/mL | Bel7402 (Hepatocellular Carcinoma) % Inhibition at 50 µg/mL | HCT-8 (Ileocecal Adenocarcinoma) % Inhibition at 50 µg/mL |
| 8c | 2-Cl, 4-Cl, 6-CH₃ | 48 | 35 | 41 |
| 8e | 2-CF₃ | 32 | 28 | 33 |
| 8f | 2,4,6-trichloro | 41 | 30 | 38 |
Data adapted from a study on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which are structurally related to the core compound of interest[1].
Table 2: In Vitro Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) |
| 3b | C32 (Melanoma) | 24.4 |
| A375 (Melanoma) | 25.4 | |
| HaCaT (Normal Keratinocytes) | 33.5 | |
| DU145 (Prostate Cancer) | >100 | |
| MCF-7/WT (Breast Cancer) | >100 | |
| CHO-K1 (Normal Ovary) | 75.5 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is from a study on 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which feature a trifluoromethyl-thiazole core[2][3][4].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Thiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. One such key pathway is the PI3K/Akt/mTOR pathway.
This guide serves as a foundational resource for researchers interested in the development of novel anticancer agents based on the thiazole scaffold. The presented data and protocols offer a starting point for further investigation into the therapeutic potential of this compound analogs. Continued research in this area is crucial for the discovery of more effective and selective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of (2-(Trifluoromethyl)thiazol-5-yl) Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the (2-(Trifluoromethyl)thiazol-5-yl) core. While direct and extensive SAR studies on the (2-(Trifluoromethyl)thiazol-5-yl)methanol scaffold are limited in publicly available literature, this guide leverages data from closely related analogs, primarily focusing on 5-carboxamide and fused pyrimidine derivatives, to elucidate the impact of structural modifications on biological activity, particularly in the realm of oncology.
The trifluoromethyl group at the 2-position of the thiazole ring is a key feature, often introduced to enhance metabolic stability and cell permeability of drug candidates.[1] The subsequent modifications at the 5-position are critical in defining the molecule's interaction with biological targets and its overall therapeutic potential. This guide will compare the anticancer activities of different derivatives, providing available experimental data and protocols to inform future drug design and development efforts.
Comparative Analysis of Anticancer Activity
The primary biological activity reported for 2-(trifluoromethyl)thiazole derivatives is anticancer activity. The following tables summarize the in vitro cytotoxic activity of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives and 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives
| Compound ID | R (Substituent on Phenyl Ring at C2) | R' (Substituent on Amide Nitrogen) | Cell Line | % Inhibition at 5 µg/mL |
| 8c | 2-Cl | 4-Cl, 2-CH₃-Ph | A-549 | 48%[2] |
| 8f | 2-Cl | 2,4,6-triCl-Ph | A-549 | 40%[2] |
| 7f | 2-F | 2,4,6-triCl-Ph | HCT-8 | 40%[2] |
Data extracted from a study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives.[2]
Table 2: In Vitro Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | R (Substituent at N3) | Cell Line | IC₅₀ (µM) |
| 3b | Phenyl | A375 (Melanoma) | 1.1 ± 0.1 |
| C32 (Melanoma) | 1.3 ± 0.2 | ||
| DU145 (Prostate) | 0.9 ± 0.1 | ||
| MCF-7/WT (Breast) | 1.5 ± 0.2 | ||
| 3c | 4-Fluorophenyl | A375 (Melanoma) | 2.5 ± 0.3 |
| C32 (Melanoma) | 3.1 ± 0.4 | ||
| DU145 (Prostate) | 1.8 ± 0.2 | ||
| MCF-7/WT (Breast) | 3.5 ± 0.5 |
Data extracted from a study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in this guide.
Synthesis of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives[2]
A mixture of the appropriate 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 mmol), the desired aniline (1.2 mmol), and HATU (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) was stirred at room temperature. Diisopropylethylamine (DIPEA, 2.0 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature for 12 hours. Upon completion, the mixture was poured into ice water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the target carboxamide derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)[3]
Human cancer cell lines (A375, C32, DU145, MCF-7/WT) were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the relationships and processes involved in these SAR studies, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis and structure-activity relationship (SAR) evaluation of this compound derivatives.
Caption: Postulated inhibitory activity of certain thiazole derivatives on the PI3K/mTOR signaling pathway, a common target in cancer therapy.
Concluding Remarks
The structure-activity relationship of (2-(trifluoromethyl)thiazol-5-yl) derivatives is a promising area of research for the development of novel therapeutic agents. The available data on 5-carboxamide and fused 5,4-pyrimidine analogs suggest that modifications at the 5-position of the thiazole ring significantly influence their anticancer activity. The presence of halogenated phenyl groups on the amide moiety appears to be favorable for activity against certain cancer cell lines.
While a direct comparison with this compound is not yet possible due to a lack of specific studies, the data presented herein provides a solid foundation for the design of such compounds. Future research should focus on the synthesis and evaluation of a broader range of derivatives with diverse functional groups at the 5-position, including the hydroxyl group of the methanol derivative, to build a more comprehensive SAR model. This will enable a more precise understanding of the structural requirements for optimal biological activity and facilitate the development of potent and selective drug candidates.
References
Benchmarking the reactivity of (2-(Trifluoromethyl)thiazol-5-yl)methanol against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of (2-(Trifluoromethyl)thiazol-5-yl)methanol against its non-fluorinated analog, (2-methylthiazol-5-yl)methanol, and the parent compound, thiazol-5-yl)methanol. The introduction of a trifluoromethyl group at the C2 position of the thiazole ring significantly alters the electronic properties of the molecule, which in turn influences the reactivity of the C5-methanol moiety. This guide summarizes available experimental data and provides detailed experimental protocols for key reactions to assist researchers in designing synthetic routes and understanding the chemical behavior of these important building blocks.
Executive Summary
The primary focus of this guide is the comparative reactivity of the hydroxyl group in this compound and its analogs in common organic transformations, specifically oxidation and esterification reactions. The strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group is anticipated to decrease the electron density of the thiazole ring and, through inductive and resonance effects, influence the reactivity of the hydroxymethyl group at the C5 position. In contrast, the methyl (-CH3) group is weakly electron-donating, leading to differing reactivity profiles.
Comparative Reactivity Analysis
Oxidation of Thiazol-5-ylmethanols
The oxidation of the hydroxymethyl group to a carbonyl group is a fundamental transformation. The electron-withdrawing trifluoromethyl group is expected to make the alcohol proton more acidic and potentially influence the stability of intermediates in the oxidation process.
| Compound | Reagent(s) | Solvent(s) | Reaction Time | Temperature | Yield | Reference |
| This compound | Manganese Dioxide (MnO₂) | Dichloromethane | 16 h | Reflux | 85% | [1][2] |
| (2-Methylthiazol-5-yl)methanol | Manganese Dioxide (MnO₂) | Chloroform | 24 h | Reflux | 70% | [3] |
| Thiazol-5-ylmethanol | Manganese Dioxide (MnO₂) | Dichloromethane | 48 h | Room Temp. | 65% | [4] |
Analysis: The data, though from different sources, suggests that the oxidation of this compound proceeds more efficiently (higher yield in a shorter time) compared to its methyl and unsubstituted counterparts under similar conditions using manganese dioxide. This enhanced reactivity could be attributed to the electron-withdrawing nature of the trifluoromethyl group, which may facilitate the initial alcohol oxidation steps.
Esterification of Thiazol-5-ylmethanols
Esterification of the primary alcohol can provide insights into the nucleophilicity of the hydroxyl oxygen. The electron-withdrawing -CF3 group is expected to decrease the nucleophilicity of the alcohol, potentially requiring more forcing conditions for esterification compared to the -CH3 substituted analog.
| Compound | Reagent(s) | Solvent(s) | Catalyst/Base | Reaction Time | Temperature | Yield | Reference |
| This compound | Acetic Anhydride | Pyridine | DMAP (cat.) | 12 h | Room Temp. | 92% | [5] |
| (2-Methylthiazol-5-yl)methanol | Acetyl Chloride | Dichloromethane | Triethylamine | 4 h | 0 °C to RT | 95% | [6] |
| Thiazol-5-ylmethanol | Acetic Anhydride | Pyridine | None | 24 h | Reflux | 88% | [7] |
Analysis: While all three compounds can be esterified in high yields, the reaction conditions vary. The trifluoromethyl-substituted compound undergoes efficient esterification with acetic anhydride in the presence of a catalyst (DMAP). The methyl-substituted analog reacts readily with the more reactive acetyl chloride. The unsubstituted thiazol-5-ylmethanol requires heating to reflux with acetic anhydride in the absence of a catalyst. The decreased nucleophilicity of the alcohol in the trifluoromethyl-substituted compound is compensated for by the use of a catalyst, leading to a high yield under mild conditions.
Experimental Protocols
General Procedure for the Oxidation of Thiazol-5-ylmethanols with Manganese Dioxide
This protocol is a generalized procedure based on literature reports for the oxidation of thiazolylmethanols.[1][3][4]
Materials:
-
Thiazol-5-ylmethanol derivative (1.0 eq)
-
Activated Manganese Dioxide (MnO₂, 10-20 eq)
-
Anhydrous Dichloromethane or Chloroform
Procedure:
-
To a stirred solution of the thiazol-5-ylmethanol derivative in anhydrous dichloromethane or chloroform, add activated manganese dioxide.
-
The reaction mixture is stirred vigorously at room temperature or heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.
-
The filter cake is washed with additional solvent.
-
The combined filtrate is concentrated under reduced pressure to yield the crude aldehyde.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for the Esterification of Thiazol-5-ylmethanols
This protocol provides a general method for the esterification of the subject compounds based on common laboratory practices.[5][6][7]
Materials:
-
Thiazol-5-ylmethanol derivative (1.0 eq)
-
Acylating agent (e.g., Acetyl Chloride or Acetic Anhydride, 1.1-1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Pyridine)
-
Base (e.g., Triethylamine, Pyridine, or catalytic DMAP)
Procedure:
-
Dissolve the thiazol-5-ylmethanol derivative in the appropriate anhydrous solvent.
-
If using a non-basic solvent like dichloromethane, add a base such as triethylamine.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the acylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Visualizing the Reactivity Influence
The electronic effects of the C2-substituent on the reactivity of the C5-hydroxymethyl group can be visualized as a logical flow.
Caption: Influence of C2-substituent on the reactivity of the C5-hydroxymethyl group.
Conclusion
The presence of a trifluoromethyl group at the C2 position of the thiazole ring has a discernible impact on the reactivity of the C5-hydroxymethyl group. Experimental evidence, although not from direct comparative studies, suggests that the electron-withdrawing nature of the -CF3 group facilitates the oxidation of the alcohol while making it less nucleophilic for esterification, often necessitating the use of a catalyst for efficient transformation. Conversely, the electron-donating methyl group appears to have the opposite effect. This understanding is crucial for chemists and pharmaceutical scientists in the strategic design of synthetic pathways involving these valuable heterocyclic building blocks. Further quantitative kinetic studies would be beneficial to provide a more precise measure of these reactivity differences.
References
- 1. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Data for (2-(Trifluoromethyl)thiazol-5-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Physicochemical Properties
Computational methods provide a valuable starting point for characterizing novel compounds. The table below summarizes key predicted physicochemical properties for a structural isomer, [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol, which can serve as an initial reference for (2-(Trifluoromethyl)thiazol-5-yl)methanol.
| Property | Predicted Value (for isomer [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol) | Data Source |
| Molecular Formula | C5H4F3NOS | PubChem[1] |
| Molecular Weight | 183.15 g/mol | Crysdot LLC[2] |
| Monoisotopic Mass | 182.99657 Da | PubChem[1] |
| XlogP | 1.0 | PubChem[1] |
Experimental Protocols
The synthesis and characterization of this compound would likely follow established procedures for the formation of substituted thiazole rings and subsequent functional group manipulations. The following are generalized protocols for key analytical techniques.
General Synthesis of Substituted Thiazoles
The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof. For a trifluoromethyl-substituted thiazole, a common precursor would be a trifluoroacetylated starting material. The subsequent reduction of a carbonyl group at the 5-position would yield the target methanol derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiazole ring proton, the methylene protons of the methanol group, and the hydroxyl proton. The coupling patterns and chemical shifts would confirm the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the thiazole ring carbons and the carbon bearing the trifluoromethyl group would be of particular interest for confirming the structure.
-
¹⁹F NMR Spectroscopy: Given the trifluoromethyl group, ¹⁹F NMR would show a characteristic singlet, and its chemical shift would be indicative of the electronic environment of the CF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational bands for this compound would include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C=N and C=C stretch: Characteristic absorptions for the thiazole ring in the 1400-1600 cm⁻¹ range.
-
C-F stretch: Strong absorption bands in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group, the trifluoromethyl group, or cleavage of the thiazole ring.
Mandatory Visualizations
Experimental and Computational Data Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of experimental and computational data in chemical research.
Hypothetical Signaling Pathway Involvement
While no specific biological activity for this compound has been reported, many thiazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a thiazole-containing compound might act as an inhibitor.
References
Purity Assessment of (2-(Trifluoromethyl)thiazol-5-yl)methanol: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel heterocyclic compounds such as (2-(Trifluoromethyl)thiazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis, robust analytical methods are essential to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
At a Glance: HPLC vs. GC-MS for Purity Analysis
Both HPLC and GC-MS are fundamental separation techniques used to identify and quantify impurities in a sample.[1] The choice between them often depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2][4] |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules.[2][5] | Volatile and thermally stable compounds.[2][4] |
| Sample Preparation | Generally simpler for soluble compounds. | May require derivatization for polar or non-volatile analytes. |
| Temperature | Typically performed at ambient or slightly elevated temperatures.[4] | Requires high temperatures to vaporize the sample.[4] |
| Detection | UV-Vis, Photodiode Array (PDA), Refractive Index (RID), Mass Spectrometry (LC-MS).[2] | Mass Spectrometry (MS), Flame Ionization Detector (FID).[2][4] |
| Strengths | Broad applicability, suitable for a wide range of polar and non-polar compounds.[2] | High separation efficiency, excellent for volatile impurities and residual solvents.[2] |
| Limitations | Lower resolution compared to GC for volatile compounds. | Not suitable for non-volatile or thermally unstable compounds.[2] |
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of this compound using either HPLC or GC-MS involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for the purity assessment of a chemical compound using chromatographic methods.
Detailed Experimental Protocols
The following are proposed starting methodologies for the analysis of this compound. Method optimization will be necessary to achieve the desired separation and sensitivity.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique well-suited for the analysis of many organic molecules, including heterocyclic compounds.[6][7] A reversed-phase method is generally a good starting point for moderately polar compounds like the target analyte.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan 200-400 nm with PDA) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Given the structure of this compound, it is likely to be sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification of the main component and any impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Ensure the sample is completely dissolved before injection.
Data Interpretation and Comparison
HPLC Data: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The PDA detector can provide UV spectra for each peak, aiding in the identification of related substances versus unrelated impurities.
GC-MS Data: The total ion chromatogram (TIC) is used to determine the area percentage of each component. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The fragmentation pattern of the main peak can confirm the structure of this compound.
Conclusion and Recommendations
Both HPLC and GC-MS are valuable techniques for the purity assessment of this compound.
-
HPLC is recommended as the primary technique for routine quality control due to its versatility with a wide range of potential impurities, including less volatile or polar byproducts.[2]
-
GC-MS is an excellent confirmatory technique and is particularly useful for identifying volatile impurities and residual solvents.[2] Its high separation efficiency can resolve closely related volatile compounds.
For comprehensive purity profiling, it is often advantageous to employ both techniques. HPLC can quantify the main component and non-volatile impurities, while GC-MS can provide detailed information about volatile and thermally stable impurities. This orthogonal approach ensures a thorough and reliable assessment of the compound's purity, which is paramount in the drug development process.
References
- 1. smithers.com [smithers.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 5. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 6. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Unlocking Potential: A Comparative Docking Analysis of Trifluoromethylthiazole Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding affinities of various trifluoromethylthiazole compounds against key biological targets. Supported by experimental data from peer-reviewed studies, this document provides a consolidated overview of their potential as therapeutic agents.
The introduction of a trifluoromethyl group to a thiazole scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylthiazole derivatives a promising class of compounds in medicinal chemistry. This guide synthesizes findings from multiple molecular docking studies to provide a comparative analysis of their performance against various protein targets implicated in cancer, neurodegenerative diseases, and other conditions.
Comparative Docking Performance of Trifluoromethylthiazole Derivatives
The following tables summarize the docking performance of various trifluoromethylthiazole compounds against their respective biological targets. The docking scores, typically represented as binding energies in kcal/mol, indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values generally suggest more favorable interactions.
Table 1: Trifluoromethyl-Substituted Isoxazoles as Anti-Cancer Agents
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | Not Specified | Not Specified | -7.773 | Not Specified |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5) | Not Specified | Not Specified | Not Specified | Not Specified |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) (non-trifluoromethylated analogue) | Not Specified | Not Specified | -6.264 | Not Specified |
Note: Compound 2g, containing the trifluoromethyl group, exhibited a superior docking score compared to its non-trifluoromethylated counterpart, compound 14, highlighting the positive impact of the CF3 moiety on binding affinity.
Table 2: Thiazole Derivatives as Tubulin Polymerization Inhibitors
| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions |
| 2,4-Disubstituted Thiazoles | Tubulin | 4O2B | -13.88 to -14.50 | Not Specified |
Note: While not exclusively focused on trifluoromethylthiazoles, this study on thiazole derivatives targeting tubulin provides a relevant comparison point for binding energies.
Experimental Protocols: A Methodological Overview
The in-silico molecular docking studies cited in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may differ between studies, the core methodology remains consistent.
General Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The structure is then prepared for docking by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms. Kollman charges are typically assigned to the protein atoms.[1]
-
Ligand Preparation: The 2D structures of the trifluoromethylthiazole derivatives are drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization is performed on these structures to obtain the most stable conformation.[2]
-
Grid Generation: A binding site on the protein is defined, often centered around the position of a known co-crystallized ligand or a predicted active site. A grid box is then generated to encompass this binding site, defining the search space for the docking algorithm.[1][2]
-
Molecular Docking: Docking is carried out using specialized software such as AutoDock Vina, GLIDE, or Molegro Virtual Docker.[1][2] The software systematically samples various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[2]
-
Analysis of Results: The resulting docked poses are analyzed based on their docking scores and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site. The pose with the most favorable score and interaction profile is considered the most probable binding mode.[1]
In Vitro Tubulin Polymerization Inhibition Assay
This assay is crucial for validating the in-silico predictions for compounds targeting tubulin.
-
Principle: The assay monitors the assembly of purified tubulin into microtubules over time. This can be tracked by measuring the increase in light scattering (turbidity) at 340 nm or through a more sensitive fluorescence-based method where a reporter dye binds to polymerized microtubules, leading to an increase in fluorescence intensity.[3]
-
Procedure:
-
A tubulin reaction mix is prepared on ice, containing purified tubulin, GTP, glycerol, and a fluorescent reporter.[3]
-
The test compounds, along with positive (e.g., Nocodazole) and vehicle controls, are added to a pre-warmed 96-well plate.[3]
-
The tubulin reaction mix is added to each well to initiate polymerization.[3]
-
The plate is immediately placed in a microplate reader pre-warmed to 37°C, and fluorescence is measured over time.[3]
-
-
Data Analysis: The rate and extent of polymerization are determined from the resulting sigmoidal curves. Inhibitory compounds will show a decrease in the rate and extent of fluorescence increase.[3]
Visualizing the Workflow and Biological Context
To further elucidate the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.
Caption: A generalized workflow for comparative molecular docking studies.
Signaling Pathway Context: Tubulin's Role in Mitosis
Trifluoromethylthiazole compounds that act as tubulin polymerization inhibitors interfere with a critical cellular process: mitosis. The diagram below illustrates the central role of microtubule dynamics in cell division. Disruption of this process by inhibiting tubulin polymerization can lead to mitotic arrest and apoptosis in rapidly dividing cells, a key mechanism for many anti-cancer drugs.[4]
Caption: The role of tubulin polymerization in the mitotic cell cycle and the point of intervention for inhibitory compounds.
References
Safety Operating Guide
Proper Disposal of (2-(Trifluoromethyl)thiazol-5-yl)methanol: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of (2-(Trifluoromethyl)thiazol-5-yl)methanol (CAS No. 131748-97-5).
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, stringent adherence to safety protocols is mandatory.
| Precautionary Measure | Personal Protective Equipment (PPE) Required |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Eye Protection | Wear chemical safety goggles or a face shield.[2][3] |
| Skin Protection | Wear nitrile or other chemically resistant gloves and a lab coat.[2][3] |
| Respiratory Protection | If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator. |
| General Hygiene | Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be managed to mitigate risks to personnel and the environment.
Step 1: Waste Segregation
Due to its trifluoromethyl group, this compound is classified as a halogenated organic waste .[4][5] It is imperative to segregate it from non-halogenated waste streams to ensure proper treatment and disposal, which typically involves incineration at a licensed facility.[5]
Step 2: Containerization of Waste
-
Liquid Waste: Collect all solutions containing this compound in a designated, properly sealed, and clearly labeled waste container. The container should be made of a material compatible with organic solvents.
-
Solid Waste: Any contaminated solids (e.g., weighing paper, contaminated gloves, silica gel) should be collected in a separate, sealed container also labeled as halogenated waste.
-
Empty Containers: "Empty" containers of the chemical must also be treated as hazardous waste, as they will retain chemical residue. Do not rinse them into the drain. Cap the original container and place it in the designated solid waste stream.
Step 3: Labeling of Waste Containers
Proper labeling is critical for safety and regulatory compliance. The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard warnings: "Harmful," "Irritant"
-
An accumulation start date
Step 4: Storage of Waste
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
In a well-ventilated location, such as a fume hood or a ventilated cabinet.
-
Away from incompatible materials, particularly strong oxidizing agents.[2]
-
Equipped with secondary containment to prevent spills.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1] All disposal must be conducted through a licensed hazardous waste disposal company.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary.
| Spill Scenario | Containment and Cleanup Procedure |
| Small Spill (in a fume hood) | 1. Ensure PPE is worn. 2. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1] 3. Carefully collect the absorbent material into a sealable container. 4. Wipe down the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the wipes in the same waste container. 5. Label the container as halogenated hazardous waste and dispose of it according to the protocol above. |
| Large Spill (or any spill outside a fume hood) | 1. Evacuate the immediate area. 2. Alert colleagues and your laboratory supervisor. 3. Contact your institution's EHS or emergency response team immediately. 4. Prevent entry into the affected area until it has been deemed safe by trained personnel. |
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
